Thiol-PEG2-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZPXCJOJFHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1032347-93-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801165801 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032347-93-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Thiol-PEG2-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG2-acid, a heterobifunctional linker, has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, offers researchers the versatility to covalently link a wide array of molecules. The hydrophilic nature of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal component in the design of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and functionalized nanoparticles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams.
Chemical Structure and Physicochemical Properties
This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[2] The molecule consists of a thiol (-SH) group, which is highly reactive towards maleimides and the surfaces of noble metals like gold, and a carboxylic acid (-COOH) group, which can be activated to form stable amide bonds with primary amines.[1]
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |
| Synonyms | SH-PEG2-COOH, 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | |
| CAS Number | 1379649-73-6 | |
| Molecular Formula | C₇H₁₄O₄S | |
| Molecular Weight | 194.25 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | DMSO: 100 mg/mL (514.80 mM) with sonication. Soluble in water and most organic solvents. | , |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Key Applications and Experimental Protocols
The dual functionality of this compound makes it a versatile linker in a variety of applications. Below are detailed protocols for some of its most common uses.
Amide Bond Formation via EDC/NHS Coupling
The carboxylic acid moiety of this compound can be coupled to primary amines on proteins, peptides, or other molecules using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to form a more stable NHS ester, which then reacts with the amine to form a stable amide bond.
Experimental Protocol: Coupling of this compound to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of all reagents in the appropriate buffers.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry (MS) to confirm the molecular weight and HPLC to assess purity.
Thiol-Maleimide Conjugation
The thiol group of this compound readily reacts with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly specific and efficient at neutral pH.
Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Molecule
Materials:
-
This compound
-
Maleimide-activated molecule (e.g., protein, fluorescent dye)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, containing 1-10 mM EDTA
-
Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)
-
Desalting column
Procedure:
-
Preparation of Reagents: Degas the Conjugation Buffer by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol group.
-
Dissolution of Reactants:
-
Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer.
-
Dissolve this compound in the degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 1.1- to 5-fold molar excess of this compound to the solution of the maleimide-activated molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (nitrogen or argon).
-
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted this compound.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the successful conjugation.
Synthesis of PROTACs
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The synthesis typically involves a stepwise approach where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.
Experimental Protocol: General Workflow for PROTAC Synthesis using this compound
-
Functionalization of the First Ligand:
-
Choose either the target protein ligand or the E3 ligase ligand that has a suitable functional group (e.g., an amine) for coupling with the carboxylic acid of this compound.
-
Perform an EDC/NHS coupling reaction as described in Section 3.1 to attach the this compound linker to the first ligand.
-
Purify the resulting intermediate.
-
-
Functionalization of the Second Ligand:
-
The second ligand should possess a maleimide group.
-
Perform a thiol-maleimide conjugation as described in Section 3.2 to couple the thiol-functionalized intermediate from the previous step to the second ligand.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the PROTAC using high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Functionalization of Gold Nanoparticles
The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for functionalizing gold nanoparticles (AuNPs). This surface modification improves the stability of the nanoparticles in biological media and provides a carboxylic acid handle for further bioconjugation.
Experimental Protocol: Surface Functionalization of Gold Nanoparticles
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
This compound
-
Ethanol
-
Centrifuge
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in ethanol to a final concentration of 1-10 mM.
-
Functionalization:
-
To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. A typical molar ratio is a large excess of the thiol linker to the AuNPs.
-
Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away any unbound linker.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
-
Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further applications.
-
Characterization:
-
Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, which indicates a change in the nanoparticle's surface environment.
-
Employ Dynamic Light Scattering (DLS) to measure the increase in the hydrodynamic diameter of the nanoparticles.
-
Utilize Transmission Electron Microscopy (TEM) to confirm the size and morphology of the functionalized nanoparticles.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the key applications of this compound.
Caption: General bioconjugation workflow using this compound.
Caption: Logical workflow for the synthesis of a PROTAC using this compound.
Caption: Workflow for the surface functionalization of gold nanoparticles.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the straightforward synthesis of a wide range of bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in innovative research and development endeavors, from targeted drug delivery to the creation of advanced diagnostic and imaging agents. As the demand for precisely engineered biomolecules continues to grow, the importance of heterobifunctional linkers like this compound is set to increase, making a thorough understanding of their properties and applications essential for the modern researcher.
References
An In-depth Technical Guide to Thiol-PEG2-acid
This document provides a comprehensive technical overview of Thiol-PEG2-acid, a heterobifunctional linker essential in modern bioconjugation, drug development, and materials science. It is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, reactivity, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent.[1][2] Its structure features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer.[1][3][4] This bifunctional nature allows for the sequential and controlled conjugation of different molecules. The PEG linker enhances the solubility and stability of conjugates in aqueous solutions and minimizes non-specific binding.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |
| Synonyms | SH-PEG2-COOH, Thiol-PEG2-carboxylic acid | |
| CAS Number | 1379649-73-6 | |
| Molecular Formula | C7H14O4S | |
| Molecular Weight | 194.25 g/mol | |
| Exact Mass | 194.0613 Da | |
| Appearance | Solid powder or liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in aqueous solutions and most organic solvents |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | |
Table 2: Computed and Analytical Data
| Parameter | Value | Source |
|---|---|---|
| XLogP3 | -0.3 | |
| Topological Polar Surface Area | 56.8 Ų | |
| Heavy Atom Count | 12 |
| Elemental Analysis | C: 43.28%, H: 7.27%, O: 32.95%, S: 16.50% | |
Chemical Reactivity and Functional Groups
The utility of this compound stems from its two distinct reactive termini, which can be addressed using orthogonal chemical strategies.
-
The Thiol Terminus (-SH): This nucleophilic group has high reactivity towards specific electrophiles. It readily forms stable thioether bonds with maleimides, vinyl sulfones, and OPSS-activated molecules. Furthermore, the thiol group exhibits a strong affinity for noble metal surfaces, making it exceptionally useful for immobilizing molecules onto gold or silver nanoparticles and biosensors.
-
The Carboxylic Acid Terminus (-COOH): This group can be activated to form a stable amide bond with primary amines (-NH2). This reaction is typically mediated by carbodiimide chemistry, using activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or other coupling agents like DCC and HATU.
Caption: Diagram of the this compound structure.
Key Applications and Methodologies
This compound is a cornerstone linker in multiple advanced scientific applications due to its defined structure and versatile reactivity.
Bioconjugation and PROTAC Synthesis
The primary application of this compound is in bioconjugation, where it serves as a flexible, hydrophilic spacer to link two different molecules, such as a protein and a small molecule drug. Its defined length and properties are particularly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity to induce the degradation of the target protein.
Caption: Workflow of PROTAC-mediated protein degradation.
Surface Modification of Nanoparticles and Biosensors
The strong, stable bond formed between the thiol group and gold surfaces makes this compound ideal for the functionalization of gold nanoparticles (GNPs) and biosensors. This surface modification creates a hydrophilic PEG layer that prevents non-specific protein adsorption and provides terminal carboxylic acid groups for the subsequent covalent attachment of biomolecules like antibodies or enzymes.
Caption: Process for modifying a gold surface.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific application.
Protocol: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus and its conjugation to a primary amine-containing molecule.
-
Dissolution: Dissolve the this compound in an appropriate amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Conjugation: Introduce the amine-containing molecule (dissolved in a buffer like PBS, pH 7.4) to the activated linker solution.
-
Reaction: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add an amine-containing buffer, such as Tris or hydroxylamine, to quench any unreacted NHS-ester.
-
Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents.
Protocol: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of the thiol group to a maleimide-functionalized molecule. This reaction should be performed after the carboxyl group has been conjugated to avoid side reactions.
-
Buffer Preparation: Prepare a conjugation buffer such as PBS (pH 7.2-7.5). Degas the buffer to minimize oxidation of the thiol group. The presence of a chelating agent like EDTA can also be beneficial.
-
Molecule Preparation: Dissolve the maleimide-containing molecule in the conjugation buffer.
-
Conjugation: Add the purified SH-PEG2-conjugate from the previous step to the maleimide solution. A slight molar excess (1.1 to 1.5-fold) of the maleimide molecule is often used.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Purify the final product via SEC or another appropriate chromatographic method to remove unreacted starting materials. The success of the reaction can be monitored by checking for free thiols using Ellman's reagent.
Caption: Two-step orthogonal conjugation strategy.
Safety, Handling, and Storage
-
Safety Precautions: Users should handle this compound in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust, vapors, or mists. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Storage Conditions: The reagent should be stored in a tightly sealed container in a dry, dark environment. For long-term stability (months to years), storage at -20°C is recommended. For short-term use (days to weeks), storage at 0-4°C is acceptable. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Stock solutions, typically made in DMSO or DMF, should be stored at -20°C under an inert gas.
References
An In-depth Technical Guide to Thiol-PEG2-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document details its core physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound, also known as 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. This structure imparts unique characteristics beneficial for a range of scientific applications. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous environments.[1]
The terminal functional groups offer orthogonal reactivity. The thiol group readily reacts with maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H14O4S | |
| Molecular Weight | 194.25 g/mol | |
| Exact Mass | 194.0613 Da | |
| CAS Number | 1379649-73-6 | |
| Appearance | Colorless to light yellow liquid | |
| IUPAC Name | 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced research areas:
-
PROTAC® Development: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
-
Nanoparticle Functionalization: The thiol group's strong affinity for gold surfaces makes this molecule ideal for the surface modification of gold nanoparticles. This functionalization can improve nanoparticle stability, biocompatibility, and provide a handle for further conjugation of biomolecules.
-
Bioconjugation and PEGylation: this compound is used to link different molecules, such as proteins, peptides, and small molecule drugs. The PEG spacer can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.
-
Self-Assembled Monolayers (SAMs): It is employed in the formation of SAMs on surfaces like quantum dots and magnetic particles, which helps to reduce non-specific protein binding in various assays.
Experimental Protocols
The following section provides a detailed methodology for a common application of this compound: the functionalization of a surface (e.g., a nanoparticle) and subsequent conjugation to an amine-containing molecule.
Protocol: Surface Functionalization and Amine Coupling
This protocol is adapted for a generic surface functionalized with this compound, where the carboxylic acid group is then conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Surface to be functionalized (e.g., gold nanoparticles)
-
Amine-containing molecule for conjugation
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
PBS Buffer (pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Preparation of this compound Stock Solution:
-
As this compound can be difficult to weigh accurately, it is recommended to prepare a stock solution.
-
Dissolve the this compound in anhydrous DMSO or DMF.
-
Store the unused stock solution at -20°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol group. Equilibrate the vial to room temperature before opening.
-
-
Surface Modification with this compound:
-
This step will vary depending on the surface. For gold nanoparticles, an excess of the this compound solution is typically added to an aqueous suspension of the nanoparticles and stirred overnight.
-
After incubation, the modified surface should be thoroughly washed to remove any unbound this compound. For nanoparticles, this can be achieved through repeated centrifugation and resuspension in a suitable buffer.
-
-
Activation of the Carboxylic Acid Group:
-
Resuspend the this compound-modified surface in MES buffer.
-
Add appropriate amounts of freshly prepared EDC and NHS to the suspension. A typical starting point is a molar excess of EDC and NHS relative to the available carboxyl groups on the surface.
-
React for 15 minutes at room temperature. This reaction activates the carboxyl groups by forming a more reactive NHS ester.
-
-
Removal of Excess EDC/NHS:
-
Wash the surface with MES buffer to remove any unreacted EDC and NHS. This can be done via centrifugation for nanoparticles or by rinsing for planar surfaces.
-
-
Conjugation to the Amine-Containing Molecule:
-
Prepare the amine-containing molecule in PBS buffer (pH 7.4).
-
Add the amine-containing solution to the activated surface.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as hydroxylamine or an amine-containing buffer like Tris, to stop the reaction by reacting with any remaining activated NHS esters.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted molecules and byproducts. The method of purification will depend on the nature of the conjugate (e.g., size exclusion chromatography, dialysis, or centrifugation).
-
Visualizing the Workflow
The following diagrams illustrate the logical steps in the synthesis and application of a bioconjugate using this compound.
Caption: Logical workflow for the synthesis of a PROTAC molecule.
References
A Comprehensive Technical Guide to Thiol-PEG2-acid: Functionality and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG2-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science.[1][2][3] Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking different molecules.[4][5] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in the development of therapeutics, diagnostics, and functionalized surfaces. This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its role in cutting-edge applications such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, with the IUPAC name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity. The key functional groups are a terminal thiol (-SH) and a terminal carboxylic acid (-COOH).
| Property | Value | Reference |
| CAS Number | 1379649-73-6 | |
| Molecular Formula | C7H14O4S | |
| Molecular Weight | 194.25 g/mol | |
| Purity | Typically >95% | |
| Appearance | Solid powder | |
| Solubility | Soluble in aqueous media and most organic solvents |
Functional Group Reactivity and Applications
The dual functionality of this compound allows for orthogonal conjugation strategies, where each end of the linker can be selectively reacted with a different functional group.
Thiol Group Reactivity
The terminal thiol group exhibits high reactivity towards a variety of substrates:
-
Maleimides: The thiol group reacts readily with the double bond of a maleimide ring via a Michael addition reaction to form a stable thioether bond. This is a common strategy for labeling proteins at cysteine residues.
-
Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and platinum (Pt), forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.
-
Other Thiol-Reactive Groups: It also reacts with other electrophiles such as ortho-pyridyl disulfides (OPSS) and vinyl sulfones.
Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be activated to react with primary amines (-NH2) to form a stable amide bond. This is a widely used method for conjugating molecules to proteins, peptides, or other amine-containing biomolecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine
This two-step protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of activated linker to the amine molecule should be optimized but can start at 10:1 to 20:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess linker and byproducts.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the reaction of the thiol group of a this compound conjugate with a maleimide-functionalized molecule.
Materials:
-
This compound conjugate (containing a free thiol)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound conjugate in degassed Conjugation Buffer. If the thiol is protected as a disulfide, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF if not water-soluble) and then add to the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove unreacted maleimide and other small molecules.
-
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Phosphate buffer (e.g., 2 mM, pH 7.4)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in ultrapure water or phosphate buffer to a concentration of approximately 0.1 mM.
-
-
Functionalization of AuNPs:
-
To the citrate-stabilized AuNP solution, add the this compound solution. The final concentration of the thiol linker should be in excess to ensure complete surface coverage.
-
Allow the mixture to incubate for at least 12-24 hours at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The speed and duration will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound this compound.
-
Application in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.
PEG linkers, such as those derived from this compound, are frequently incorporated into PROTAC design. The hydrophilic and flexible nature of the PEG chain can:
-
Enhance Solubility: Overcome the often poor solubility of complex PROTAC molecules.
-
Improve Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving the optimal orientation of the target protein and E3 ligase to form a productive ternary complex for ubiquitination.
This compound can be used as a building block in the synthesis of PROTACs, where the carboxylic acid end is coupled to one of the ligands and the thiol end (or a derivative thereof) is used for conjugation to the other ligand.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and dual reactivity enable a wide range of bioconjugation applications, from the creation of antibody-drug conjugates and functionalized nanoparticles to the synthesis of advanced therapeutics like PROTACs. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors.
References
An In-depth Technical Guide to the Aqueous Solubility of Thiol-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Thiol-PEG2-acid in aqueous buffers. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the qualitative aspects of solubility, factors influencing it, and detailed protocols for the preparation of aqueous solutions for research and development applications.
Introduction to this compound
This compound, with the chemical structure HS-(CH2CH2O)2-CH2CH2COOH, is a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology.[1][2][3] It features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces like gold, or for disulfide bond formation.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG spacer is intended to enhance the aqueous solubility and biocompatibility of the molecule and its conjugates.
Aqueous Solubility of this compound
While specific quantitative solubility values (e.g., in mg/mL) for this compound in various buffers are not extensively documented in peer-reviewed literature or on supplier data sheets, the consensus is that it possesses good solubility in aqueous media. This solubility is primarily attributed to the hydrophilic nature of the short PEG chain, which can form hydrogen bonds with water molecules.
However, the solubility is not limitless and is significantly influenced by several factors, most notably the pH of the aqueous buffer.
Factors Influencing Aqueous Solubility
The solubility of this compound in an aqueous environment is a multifactorial issue. The key parameters that researchers must consider are outlined in the table below.
| Factor | Influence on Solubility | Rationale |
| pH | High Impact. Solubility is expected to be significantly higher at neutral to basic pH (pH > 6). | The carboxylic acid group has a pKa typically in the range of 4-5. At pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is more polar and thus more soluble in water. At acidic pH, the protonated form (-COOH) is less polar, potentially leading to lower solubility. |
| Buffer System | Moderate Impact. The choice of buffer can influence solubility. | Buffers with higher ionic strength can either increase ("salting in") or decrease ("salting out") the solubility of solutes. It is crucial to use non-amine-containing buffers if the carboxylic acid group is to be used in subsequent reactions, as primary amines will compete for conjugation. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, and borate buffers. |
| Temperature | Low to Moderate Impact. | For many PEGylated compounds, solubility in water increases with temperature. However, some larger PEG molecules can exhibit lower critical solution temperature (LCST) behavior, where they phase separate at higher temperatures. For a small molecule like this compound, a slight increase in solubility with temperature is expected. |
| PEG Chain Length | High Impact (General Principle). | Generally, a longer PEG chain imparts greater hydrophilicity and thus higher aqueous solubility. While this guide focuses on the PEG2 variant, it is a relevant consideration when comparing with other Thiol-PEG-acid linkers. |
Experimental Protocols
Given the lack of specific solubility limits, a practical approach for researchers is to prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer. This method ensures complete dissolution and allows for precise concentration control in the final aqueous solution.
Preparation of a Concentrated Stock Solution
It is highly recommended to prepare a fresh stock solution of this compound for each experiment due to the potential for oxidation of the thiol group.
Materials:
-
This compound
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas (optional, but recommended)
-
Microcentrifuge tubes or vials with septa
Protocol:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10-50 mg/mL). MedChemExpress reports a solubility of up to 100 mg/mL in DMSO, which may require sonication.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
(Optional) Purge the vial with an inert gas like argon or nitrogen to minimize oxidation of the thiol group, especially for long-term storage.
-
Store the stock solution at -20°C.
Preparation of an Aqueous Working Solution
Materials:
-
This compound stock solution (from section 3.1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4; 50mM Borate buffer, pH 8.5)
Protocol:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve this final concentration in your desired volume of aqueous buffer.
-
Add the aqueous buffer to a new tube.
-
While vortexing, add the calculated volume of the this compound stock solution to the aqueous buffer.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your experimental system (e.g., below 0.5% for many cell-based assays).
-
Use the freshly prepared aqueous working solution immediately for best results.
Visualizations
Logical Workflow for Solution Preparation
The following diagram illustrates the recommended workflow for preparing an aqueous solution of this compound.
Caption: Recommended workflow for preparing this compound solutions.
pH Influence on Solubility
This diagram illustrates the relationship between pH and the chemical form of this compound, which dictates its solubility.
Caption: Effect of pH on the ionization and solubility of this compound.
Conclusion
This compound is a valuable bifunctional linker with good inherent aqueous solubility due to its hydrophilic PEG spacer. While quantitative solubility data is scarce, its solubility is maximized at neutral to basic pH levels where the carboxylic acid group is deprotonated. For practical applications, preparing a concentrated stock solution in an organic solvent like DMSO and subsequently diluting it into the desired aqueous buffer is the most reliable method. Researchers should always consider the pH and buffer composition to ensure the successful application of this compound in their experimental designs.
References
Thiol-PEG2-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Thiol-PEG2-acid is a heterobifunctional crosslinker integral to modern bioconjugation, materials science, and therapeutic development. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking molecules and modifying surfaces. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool in drug delivery, diagnostics, and the development of complex biomolecular architectures like Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols, and key applications.
Core Data Presentation
Chemical Properties and Identifiers
| Property | Value | Reference |
| CAS Number | 1379649-73-6 | [1][2][3][4] |
| Molecular Formula | C7H14O4S | [1] |
| Molecular Weight | 194.25 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically >95% |
Synonyms and Alternative Names
| Synonym | Reference |
| SH-PEG2-COOH | |
| 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | |
| HS-PEG2-CH2CH2COOH |
Experimental Protocols
This compound's utility stems from the orthogonal reactivity of its thiol and carboxylic acid functional groups. The thiol group readily reacts with maleimides and can bind to noble metal surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Alternatively, for sensitive proteins, the pH of the activated linker solution can be raised to 7.2-7.5 by adding Coupling Buffer before adding to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of a this compound conjugate with a maleimide-functionalized molecule.
Materials:
-
This compound conjugated molecule (from Protocol 1)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Thiol:
-
If the thiol group on the this compound conjugate is oxidized (forming a disulfide bond), it must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.
-
Add the thiol-containing molecule to the maleimide solution at a 1:1 to 1.5:1 molar ratio of thiol to maleimide.
-
React for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching:
-
Add a 10-fold molar excess of L-cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted molecules and quenching reagents.
-
Mandatory Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
reactivity of thiol and carboxylic acid groups in Thiol-PEG2-acid
An In-depth Technical Guide on the Reactivity of Thiol and Carboxylic Acid Groups in Thiol-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the thiol and carboxylic acid functional groups present in the heterobifunctional linker, this compound. This linker is widely utilized in bioconjugation, drug delivery, and surface modification due to the orthogonal reactivity of its terminal groups.[1][2] The polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the conjugates.[3][4]
Orthogonal Reactivity of Thiol and Carboxylic Acid Groups
The key feature of this compound is its ability to participate in two distinct and highly selective chemical reactions, allowing for a controlled, stepwise conjugation of different molecules.[5] The thiol group (-SH) and the carboxylic acid group (-COOH) exhibit different reactivity profiles, which can be exploited for specific bioconjugation strategies.
Reactivity of the Thiol Group
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). Its reactivity is highly dependent on the pH of the reaction medium. The pKa of a typical thiol group is around 8.5-9.5, and as the pH approaches and exceeds the pKa, the more reactive thiolate concentration increases. However, for specific reactions like thiol-maleimide conjugation, a balance must be struck to ensure selectivity.
The thiol group of this compound readily reacts with:
-
Maleimides: This is one of the most common and efficient reactions for thiol-specific modification. The reaction is a Michael addition that forms a stable thioether bond. It is highly selective for thiols over other nucleophilic groups like amines within a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can start to react with amines.
-
Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols via a Michael addition to form a stable thioether linkage. This reaction is also efficient at physiological pH.
-
Ortho-pyridyl disulfides (OPSS): Thiols undergo a thiol-disulfide exchange reaction with OPSS, forming a new disulfide bond. This reaction releases a chromophore that can be monitored spectrophotometrically to track the reaction progress.
-
Transition Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, particularly gold (Au), silver (Ag), and others, forming a stable dative bond. This property is extensively used for the functionalization of nanoparticles and biosensors.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is generally unreactive towards nucleophiles under physiological conditions. To facilitate reaction with primary amines to form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The activation and coupling process involves two main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.
-
Stabilization and Coupling: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine (-NH2) to form a stable amide bond. The optimal pH for the EDC/NHS activation step is typically between 4.5 and 7.2, while the subsequent reaction with the amine is more efficient at a pH of 7.2 to 8.5. Other coupling agents like HATU can also be used and are known for their high efficiency.
Quantitative Data on Reactivity
The following tables summarize the key parameters for the reactions of the thiol and carboxylic acid groups of this compound.
| Thiol Group Reactions | Reactive Partner | Optimal pH Range | Resulting Bond | Key Considerations |
| Michael Addition | Maleimide | 6.5 - 7.5 | Thioether | Highly selective for thiols in this pH range. Above pH 7.5, reactivity with amines increases. |
| Michael Addition | Vinyl Sulfone | ~7.0 - 8.0 | Thioether | Efficient reaction at physiological pH. |
| Thiol-Disulfide Exchange | OPSS | ~7.0 - 7.5 | Disulfide | Reaction progress can be monitored spectrophotometrically. |
| Surface Conjugation | Gold, Silver | N/A | Dative Bond | Strong affinity, widely used for surface modification. |
| Carboxylic Acid Group Reactions | Activating Agents | Reactive Partner | Optimal pH Range | Resulting Bond | Key Considerations |
| Amide Bond Formation | EDC/NHS | Primary Amine | Activation: 4.5-7.2 | Amide | Two-step protocol is often preferred to minimize side reactions. |
| Coupling: 7.2-8.5 | |||||
| Amide Bond Formation | HATU | Primary Amine | ~7.0 - 8.0 | Amide | High coupling efficiency, even with sterically hindered molecules. |
Experimental Protocols
The following are detailed protocols for a two-step bioconjugation strategy using this compound. This example describes the reaction of the thiol group with a maleimide-functionalized protein, followed by the reaction of the carboxylic acid group with an amine-containing molecule.
Protocol 1: Thiol-Maleimide Conjugation
This protocol details the reaction of the thiol group of this compound with a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the maleimide-activated protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the reaction buffer immediately before use. A 10 to 20-fold molar excess of the this compound relative to the protein is often used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent in slight molar excess to the initial amount of maleimide to react with any unreacted maleimide groups.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Protocol 2: Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)
This protocol details the activation of the carboxylic acid group on the product from Protocol 1 and its subsequent reaction with an amine-containing molecule.
Materials:
-
This compound-conjugated protein (from Protocol 1)
-
Amine-containing molecule
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the this compound-conjugated protein to the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the conjugated protein solution. A molar excess of EDC and NHS over the carboxylic acid groups is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated conjugate solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the final bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the final product using appropriate techniques to confirm successful conjugation and purity.
-
Visualizations
The following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Chemical reactions of the thiol and carboxylic acid groups.
Caption: A logical workflow for a two-step conjugation experiment.
References
Methodological & Application
Application Notes and Protocols for EDC-NHS Coupling of Thiol-PEG2-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of Thiol-PEG2-acid to molecules containing primary amines using the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.
This compound is a heterobifunctional linker that incorporates a terminal thiol group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility of the conjugate in aqueous media, while the thiol group provides a reactive handle for subsequent reactions, such as coupling to maleimides or gold surfaces.[1][2][3] The carboxylic acid end allows for conjugation to primary amines on proteins, peptides, antibodies, or other biomolecules through the formation of an amide bond.[1]
The EDC/NHS coupling reaction proceeds in a two-step manner.[4] First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This two-step process is favored as it increases coupling efficiency and allows for better control over the reaction.
These application notes provide a comprehensive protocol for this conjugation, including optimal reaction conditions, required materials, and purification strategies.
Data Summary
Quantitative parameters are crucial for successful and reproducible conjugation. The following table summarizes the key recommended conditions for the EDC-NHS coupling of this compound to a primary amine.
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of the carboxyl group. |
| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of the NHS ester with the primary amine. |
| EDC Molar Excess | 2 - 10 fold (relative to this compound) | A starting point of 5-fold excess is commonly used. |
| NHS Molar Excess | 2 - 5 fold (relative to this compound) | A starting point of 2.5-fold excess is commonly used. |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times can increase conjugation efficiency. |
| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid) Buffer | A non-amine, non-carboxylate buffer is essential. |
| Coupling Buffer | Phosphate-Buffered Saline (PBS) or HEPES Buffer | Buffers should not contain primary amines (e.g., Tris, Glycine). |
| Quenching Agent | Hydroxylamine, Ethanolamine, Tris, or Glycine | Used to block unreacted NHS esters. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the EDC-NHS mediated coupling of this compound to a primary amine-containing molecule (e.g., a protein).
Materials
-
This compound
-
Primary amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography, Dialysis)
-
Reaction tubes
-
Standard laboratory equipment (pipettes, vortex, centrifuge, etc.)
Protocol
Step 1: Reagent Preparation
-
Prepare Buffers: Prepare fresh Activation Buffer, Coupling Buffer, and Quenching Buffer. Ensure the pH is accurately adjusted. Degassing the buffers is recommended to minimize oxidation of the thiol group.
-
Dissolve this compound: Immediately before use, dissolve the this compound in the Activation Buffer to the desired concentration.
-
Dissolve Amine-containing Molecule: Dissolve the primary amine-containing molecule in the Coupling Buffer to the desired concentration.
-
Prepare EDC and NHS Solutions: Immediately before use, weigh and dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions, so fresh preparation is critical for high efficiency.
Step 2: Activation of this compound
-
In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions in Activation Buffer.
-
The recommended molar ratio is typically 1:5:2.5 (this compound:EDC:NHS), but this may require optimization.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid on the this compound by forming an NHS ester.
Step 3: Coupling to the Primary Amine
-
Add the primary amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable non-amine base or by buffer exchange. This deprotonates the primary amine, increasing its nucleophilicity.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
To stop the reaction and block any unreacted NHS esters, add the Quenching Buffer to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
The final conjugate can be purified from excess reagents and by-products using standard techniques.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller molecules like unreacted this compound, EDC, and NHS.
-
Dialysis or Ultrafiltration: These methods are also suitable for removing small molecule impurities.
-
The choice of purification method will depend on the size and properties of the final conjugate.
Visualizations
Reaction Pathway
Caption: Chemical reaction pathway for EDC-NHS coupling.
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
References
Application Notes and Protocols for Maleimide-Thiol Reaction with Thiol-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This Michael addition reaction involves the covalent bond formation between a maleimide and a sulfhydryl (thiol) group, resulting in a stable thioether linkage.[2] This methodology is extensively employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and various targeted therapeutics.[2][3]
Thiol-PEG2-acid is a heterobifunctional linker that incorporates a reactive thiol group at one terminus and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The thiol group provides a specific point of attachment for maleimide-functionalized molecules, while the carboxylic acid can be subsequently used for conjugation to other molecules, such as amines, through amide bond formation. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of maleimide-containing molecules with this compound.
Reaction Mechanism and Kinetics
The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring.[1] The reaction is highly efficient and typically reaches completion within minutes to a few hours at room temperature.
Factors Influencing Reaction Rate:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, competing side reactions, such as the reaction of maleimides with primary amines (e.g., lysine residues) and hydrolysis of the maleimide ring, become more prevalent.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C). Lowering the temperature to 4°C can be used to slow down the reaction for better control, especially with highly reactive species.
-
Reactant Concentration and Molar Ratio: A molar excess of the maleimide-functionalized molecule is often used to drive the reaction to completion. For small molecules like this compound, a maleimide to thiol molar ratio of 1.1:1 to 5:1 is a common starting point.
Data Presentation
Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation with this compound
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis. |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions. |
| Maleimide:Thiol Molar Ratio | 1.1:1 - 5:1 | An excess of the maleimide component helps to ensure complete consumption of the thiol. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Solvent | Phosphate, HEPES, or Tris buffers | Ensure the buffer is free of extraneous thiols. |
| Typical Yield | > 90% | With optimized conditions, high yields can be expected. |
Table 2: Troubleshooting Common Issues in Maleimide-Thiol Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Maleimide hydrolysis | Prepare maleimide solutions fresh and use within the recommended pH range. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Insufficient maleimide | Increase the molar excess of the maleimide reagent. | |
| Thiol oxidation | Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Reaction with amines | Maintain the pH at or below 7.5 to ensure selectivity for thiols. |
| Hydrolysis of maleimide | Perform the reaction promptly after preparing the maleimide solution. | |
| Instability of the Conjugate | Retro-Michael reaction | In some biological contexts, the thioether bond can be reversible. Consider strategies to form a more stable linkage if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Maleimide-Functionalized Molecule to this compound
This protocol describes a general method for the conjugation of a maleimide-containing molecule to this compound. The specific concentrations and volumes may need to be optimized for individual applications.
Materials:
-
Maleimide-functionalized molecule
-
This compound
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in conjugation buffer
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the degassed conjugation buffer to a final concentration of 10 mM.
-
-
Preparation of Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 1.5 equivalents) of the maleimide solution to the this compound solution.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 2 hours with gentle stirring or agitation. Protect from light if either reactant is light-sensitive.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by analytical techniques such as RP-HPLC or LC-MS to determine the consumption of starting materials and the formation of the product.
-
-
Quenching the Reaction:
-
After the desired reaction time, add an excess of the quenching solution (e.g., 5-fold molar excess relative to the initial amount of maleimide) to react with any unreacted maleimide.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC or solid-phase extraction.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques like LC-MS and NMR.
-
Protocol 2: Quantification of Reaction Conversion using HPLC
This protocol outlines a method to determine the percentage of this compound that has been successfully conjugated.
Materials:
-
Aliquots from the conjugation reaction at different time points
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation:
-
At desired time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a large volume of Mobile Phase A.
-
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or a wavelength where the maleimide-containing molecule has strong absorbance).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting this compound, the maleimide-functionalized molecule, and the final conjugate based on their retention times (determined by running standards of each component).
-
Calculate the peak areas for the this compound at each time point.
-
Determine the percentage of conversion using the following formula:
-
Conversion (%) = [(Initial Area of this compound - Area of this compound at time t) / Initial Area of this compound] * 100
-
-
Mandatory Visualizations
Caption: Reaction mechanism of maleimide-thiol conjugation.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
Thiol-PEG2-acid: Application Notes and Protocols for Protein and Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiol-PEG2-acid, a heterobifunctional linker, for the targeted modification of proteins and peptides. This reagent is a valuable tool in bioconjugation, enabling the introduction of a polyethylene glycol (PEG) spacer with a terminal carboxylic acid, which can be used for subsequent functionalization or immobilization. The protocols outlined below detail the two primary strategies for conjugation: targeting cysteine residues via the thiol group and modifying primary amines through the carboxylic acid moiety.
Introduction to this compound
This compound is a versatile crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The thiol group offers a reactive handle for selective conjugation to cysteine residues in proteins and peptides, or for immobilization onto gold surfaces.[1][3] The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming stable amide bonds.[1] The inclusion of the hydrophilic PEG spacer can enhance the solubility and stability of the modified biomolecule.
This bifunctionality makes this compound a powerful tool for a variety of applications, including:
-
PEGylation of Proteins and Peptides: To improve pharmacokinetic properties.
-
Antibody-Drug Conjugates (ADCs): For the targeted delivery of therapeutic agents.
-
Surface Immobilization: For the development of biosensors and other diagnostic platforms.
-
PROTACs Synthesis: As a linker in the creation of proteolysis-targeting chimeras.
Chemical Properties and Reactivity
Below is a table summarizing the key properties of this compound and the reactivity of its functional groups.
| Property | Value |
| Molecular Formula | C7H14O4S |
| Molecular Weight | 194.25 g/mol |
| Thiol Group (-SH) | Reacts with maleimides, haloacetamides, and other thiol-reactive groups to form stable thioether bonds. The optimal pH for reaction with maleimides is between 6.5 and 7.5. It can also be used for immobilization on gold and other metal surfaces. |
| Carboxylic Acid (-COOH) | Can be activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This ester then reacts with primary amines (e.g., lysine residues) at a pH range of 7.2-8.5 to form a stable amide bond. |
Experimental Protocols
Here, we provide detailed protocols for the two primary methods of protein and peptide modification using this compound.
Protocol 1: Modification of Cysteine Residues via Thiol-Maleimide Chemistry
This protocol describes the conjugation of this compound to a protein or peptide containing a free cysteine residue via a maleimide-functionalized target.
Workflow Diagram:
Caption: Workflow for cysteine-specific protein modification.
Materials:
-
Protein or peptide with at least one free cysteine residue.
-
Maleimide-functionalized molecule (e.g., maleimide-activated fluorescent dye, biotin, or drug).
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5.
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) if disulfides need to be reduced.
-
Quenching reagent: Free cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the cysteine residues are in a disulfide bond, reduction may be necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it also contains a thiol. TCEP does not need to be removed.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the protein/peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if using a fluorescent maleimide.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any excess maleimide reagent.
-
-
Purification:
-
Remove unreacted reagents and purify the conjugate using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Ion-Exchange Chromatography (IEX): Can separate based on changes in charge introduced by the modification.
-
Reverse-Phase HPLC (RP-HPLC): Particularly useful for peptide purification.
-
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in mass corresponding to the addition of the this compound and the maleimide partner will be observed.
-
Protocol 2: Modification of Primary Amines via EDC/NHS Chemistry
This protocol outlines the activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a protein or peptide.
Workflow Diagram:
Caption: Workflow for amine-specific protein modification.
Materials:
-
Protein or peptide containing primary amines.
-
This compound.
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 4.5-6.0).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or borate buffer, pH 8.5. Avoid buffers containing primary amines like Tris.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Quenching Buffer: Hydroxylamine or an amine-containing buffer like Tris or glycine.
-
Purification system: SEC, IEX, or dialysis.
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.
-
Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, exchange the buffer to an amine-free buffer.
-
-
Activation of this compound:
-
In a separate reaction, dissolve this compound in the activation buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein/peptide solution. A 10- to 50-fold molar excess of the activated linker over the protein is recommended as a starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient coupling to primary amines.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., hydroxylamine to a final concentration of 10-50 mM, or Tris buffer to a final concentration of 20-50 mM) and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis, SEC, or IEX chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, which will show an increase in molecular weight.
-
Confirm the modification and determine the degree of labeling by mass spectrometry.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for protein and peptide modification with this compound based on the chemistries of its functional groups. Optimal conditions may vary depending on the specific biomolecule and should be determined empirically.
| Parameter | Thiol-Maleimide Conjugation | EDC/NHS Amine Coupling |
| pH | 6.5 - 7.5 | Activation: 4.5 - 6.0; Conjugation: 7.2 - 8.5 |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | 10:1 to 50:1 (activated linker to protein) |
| Reaction Time | 2 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Typical Buffers | PBS, HEPES (non-amine, non-thiol) | Activation: MES; Conjugation: PBS, Borate |
Signaling Pathways and Logical Relationships
The use of this compound modified biomolecules is often a key step in more complex biological studies or therapeutic applications. For instance, an antibody modified with this compound could be used to create an Antibody-Drug Conjugate (ADC) for targeted cancer therapy.
Diagram of a General ADC Mechanism:
Caption: General mechanism of action for an Antibody-Drug Conjugate.
This diagram illustrates how an ADC, potentially synthesized using a this compound linker, targets and eliminates cancer cells. The antibody component of the ADC specifically binds to antigens on the tumor cell surface, leading to internalization. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug and inducing apoptosis.
References
Application Notes and Protocols for Thiol-PEG2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Thiol-PEG2-acid as a hydrophilic linker in the development of antibody-drug conjugates (ADCs).
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that plays a crucial role in modern ADC development.[1] Its structure incorporates a thiol group (-SH) at one end, a terminal carboxylic acid (-COOH) at the other, and a two-unit polyethylene glycol (PEG) spacer. This configuration offers several advantages for ADC design:
-
Hydrophilicity: The PEG spacer significantly increases the hydrophilicity of the linker, which can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility and stability of the ADC.[1][2]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, which can reduce the risk of immune responses against the ADC.
-
Defined Length: The discrete length of the PEG2 spacer provides precise control over the distance between the antibody and the cytotoxic payload.
-
Versatile Conjugation Chemistry: The thiol group can react with various electrophilic groups on a payload or a payload-linker intermediate, while the carboxylic acid can be activated to form a stable amide bond with amine residues on the antibody, typically after antibody engineering or modification.[2]
The primary application of this compound is to connect a monoclonal antibody (mAb) to a potent cytotoxic drug. The resulting ADC is designed to selectively target and kill cancer cells that overexpress a specific antigen recognized by the mAb.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using thiol-based conjugation and PEG linkers. While specific data for this compound is not always available in a comparative format, these tables provide a valuable reference for the expected performance of such ADCs.
Table 1: In Vitro Cytotoxicity of ADCs with Thiol-Based Linkers
| ADC Target | Cell Line | Payload | Linker Type | Average DAR | IC50 (ng/mL) | Reference |
| HER2 | N87 (High HER2) | Thailanstatin | Thiol-based | 3.5 | 13 - 50 | [3] |
| HER2 | BT474 (High HER2) | Thailanstatin | Thiol-based | 3.5 | 13 - 50 | |
| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Thailanstatin | Thiol-based | <3.5 | 1500 - 60000 | |
| HER2 | MDA-MB-361-DYT2 (Moderate HER2) | Thailanstatin | Thiol-based | >3.5 | 25 - 80 | |
| 5T4 | MDA-MB-361 | PBD | Thiol-maleimide | N/A | Low pM |
Table 2: In Vivo Efficacy of ADCs with Thiol-Based Linkers in Xenograft Models
| ADC Target | Xenograft Model | Payload | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| 5T4 | MDA-MB-361 | PBD | N-phenyl maleimide | 1 | Tumor stasis | |
| CD13 | Kaposi's Sarcoma | Daunorubicin | Cyclic NGR peptide | 10 | 45.7% inhibition | |
| HER2 | NCI-N87 | MMAE | Maleamic methyl ester | 2.5 | Complete tumor regression | |
| Generic | HepG2 | SN38 | Aminopeptidase N-Responsive | 10 | Significant TGI vs. control |
Experimental Protocols
This section provides detailed protocols for the key steps in developing an ADC using this compound.
Antibody Reduction (Partial)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM DTPA, pH 7.2-8.0
-
Desalting Columns (e.g., G25)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Prepare the mAb solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the reducing agent (TCEP or DTT) to the mAb solution. A molar ratio of 2-5 equivalents of reducing agent per antibody is a common starting point for achieving a DAR of 2-4. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately after incubation, purify the reduced antibody using a pre-equilibrated desalting column to remove the excess reducing agent.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's assay.
Payload-Linker Synthesis (this compound Activation)
This protocol describes the activation of the carboxylic acid group of this compound for subsequent conjugation to an amine-containing payload or a payload with a suitable functional group for attachment.
Materials:
-
This compound
-
Payload with a primary amine group
-
Activating Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
-
Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Dissolve this compound in the organic solvent.
-
Add EDC and NHS to the this compound solution in the MES buffer and react at room temperature for 15 minutes to form an NHS ester.
-
Dissolve the amine-containing payload in a suitable buffer.
-
Add the activated this compound NHS ester to the payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the payload-linker conjugate using an appropriate method, such as HPLC.
ADC Conjugation
This protocol describes the conjugation of the thiol-containing payload-linker construct to the reduced antibody.
Materials:
-
Reduced mAb with free thiol groups
-
Thiol-reactive payload-linker construct (e.g., with a maleimide group)
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching Reagent: N-acetylcysteine or cysteine
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
To the solution of the reduced antibody, add the thiol-reactive payload-linker construct. A molar excess of the payload-linker (e.g., 1.5-fold per thiol group) is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or on ice.
-
Quench the reaction by adding an excess of the quenching reagent to cap any unreacted thiol groups on the antibody.
-
Purify the resulting ADC using SEC to remove unconjugated payload-linker and other small molecules.
ADC Characterization
3.4.1. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or fragmented ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.
3.4.2. Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the efficacy and safety of the ADC.
3.4.3. In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in culture.
-
Plate cancer cells that express the target antigen in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Visualizations
General ADC Mechanism of Action
Caption: General workflow of an Antibody-Drug Conjugate's mechanism of action.
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Simplified HER2 Signaling Pathway
Caption: Simplified overview of the HER2 signaling pathway.
Simplified TROP-2 Signaling Pathway
Caption: Simplified overview of TROP-2 mediated signaling pathways.
References
Application Notes and Protocols for Thiol-PEG2-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiol-PEG2-acid as a versatile linker in the development of advanced drug delivery systems. The unique bifunctional nature of this compound, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a short polyethylene glycol (PEG) spacer, enables a wide range of bioconjugation strategies for enhancing the therapeutic efficacy of various drug molecules.
Introduction to this compound in Drug Delivery
This compound is a heterobifunctional linker that plays a crucial role in modern drug delivery design.[1][2] Its thiol group allows for strong and stable conjugation to noble metal surfaces, particularly gold nanoparticles (AuNPs), forming self-assembled monolayers (SAMs).[2] This property is extensively utilized in the development of nanoparticle-based drug carriers. The terminal carboxylic acid provides a reactive handle for the covalent attachment of amine-containing therapeutic agents, targeting ligands, or other functional molecules through amide bond formation, typically facilitated by carbodiimide chemistry (e.g., EDC/NHS).[3]
The short PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can help to reduce non-specific protein binding and improve the pharmacokinetic profile of the drug delivery system. The applications of this compound in drug delivery are diverse, ranging from the surface functionalization of nanoparticles for targeted cancer therapy to the formation of hydrogels for controlled drug release.
Key Applications and Experimental Data
The versatility of this compound allows for its use in various drug delivery platforms. Below are key applications with summarized quantitative data from relevant studies.
Nanoparticle Functionalization and Characterization
This compound and similar thiol-PEG derivatives are widely used to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs) and polymeric nanoparticles. This surface modification can improve colloidal stability, provide functional groups for drug conjugation, and influence the biological behavior of the nanoparticles.
Table 1: Characterization of Thiol-PEG-Acid Functionalized Nanoparticles
| Nanoparticle Type | Ligand | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNPs) | Thiol-PEG-COOH | 78.82 | Not Reported | |
| Gold Nanoparticles (AuNPs) | Citrate (unfunctionalized) | 43.82 | Not Reported | |
| Thiolated Poly(acrylic acid) Nanoparticles | Thiolated PAA/Schizo | 313 ± 38 | -23 ± 2 | |
| Thiolated Poly(acrylic acid) Nanoparticles | Non-thiolated PAA/Schizo | Not Reported | -18 ± 1 | |
| PLGA Nanoparticles | PEG-b-PLGA | 170 - 220 | Not Reported |
Drug Loading and Encapsulation
The carboxylic acid terminus of this compound provides a convenient point of attachment for amine-containing drugs. The efficiency of drug loading can be influenced by factors such as the drug-to-nanoparticle ratio, the reaction conditions, and the properties of the drug itself.
Table 2: Drug Loading Efficiency in Thiol-PEG Functionalized Nanoparticles
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Drug Loading Content (%) | Reference |
| Thiolated PEG-PLGA Nanoparticles | Quetiapine | 78.13 ± 1.14 | 19.53 ± 1.08 | |
| Thiol-functionalized AuNPs | Methotrexate | >70 (molar) | Not Reported |
In Vitro Drug Release
Drug release from this compound modified systems can be designed to be responsive to specific stimuli, such as changes in pH or the presence of enzymes. The release kinetics are crucial for achieving a therapeutic effect over a desired period.
Table 3: In Vitro Drug Release from Thiol-PEG Functionalized Systems
| Drug Delivery System | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| Thiolated PEG-PLGA Nanoparticles | Quetiapine | Not Specified | ~98.76 | 20 | |
| Thiol-ene Hydrogel | Doxorubicin | PBS (pH 7.4) | 58.7 | 46 | |
| Thiol-ene Hydrogel | Doxorubicin | Tumor-mimicking conditions | 100 | 46 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols can be adapted based on the specific nanoparticle system, drug, and cell line being investigated.
Protocol for Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on the surface of citrate-capped AuNPs.
Materials:
-
Citrate-capped AuNP solution
-
This compound
-
200 proof ethanol
-
Deionized (DI) water
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
To the AuNP solution, add the this compound solution. A typical molar excess of the thiol ligand is used to ensure complete surface coverage.
-
Stir the mixture overnight at room temperature to allow for the formation of the SAM.
-
Purify the functionalized AuNPs by centrifugation to remove unbound this compound. The centrifugation speed and time will depend on the size of the AuNPs.
-
Remove the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of excess ligand.
-
Characterize the functionalized AuNPs for size (Dynamic Light Scattering - DLS) and surface charge (Zeta Potential).
Protocol for Drug Conjugation to this compound Functionalized Nanoparticles
This protocol outlines the covalent attachment of an amine-containing drug to the carboxylic acid groups on the surface of this compound functionalized nanoparticles using EDC/NHS chemistry.
Materials:
-
This compound functionalized nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing drug
-
MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dialysis membrane or centrifugal filter units for purification
Procedure:
-
Disperse the this compound functionalized nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxylic acid groups. A typical molar ratio is a 2- to 5-fold excess of EDC and NHS relative to the carboxylic acid groups.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
(Optional but recommended) Purify the activated nanoparticles by centrifugation or buffer exchange to remove excess EDC and NHS.
-
Dissolve the amine-containing drug in PBS.
-
Add the drug solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to deactivate any remaining activated carboxylic acid groups.
-
Purify the drug-conjugated nanoparticles from unreacted drug and byproducts using dialysis or centrifugal filtration.
-
Quantify the drug loading using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol for In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a drug from nanoparticle formulations.
Materials:
-
Drug-conjugated nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) or centrifugal filter units
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of the drug-conjugated nanoparticles in the release buffer.
-
Place the nanoparticle suspension inside a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the same release buffer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Protocol for Cellular Uptake and Cytotoxicity Assay (MTT Assay)
This protocol outlines the evaluation of cellular uptake of fluorescently labeled nanoparticles and the assessment of their cytotoxicity using the MTT assay.
Materials:
-
Fluorescently labeled this compound functionalized nanoparticles
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Fluorescence microscope or flow cytometer
-
Microplate reader
Procedure:
Cellular Uptake:
-
Seed the cells in a suitable plate (e.g., glass-bottom dish for microscopy or a multi-well plate for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled nanoparticles and incubate for a specific period (e.g., 4, 12, or 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
For microscopy, fix the cells and stain the nuclei with a suitable dye (e.g., DAPI). Visualize the cellular uptake of nanoparticles using a fluorescence microscope.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify the cellular uptake.
Cytotoxicity (MTT Assay):
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound functionalized nanoparticles (and control nanoparticles) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in drug delivery systems.
Caption: Workflow for nanoparticle-based drug delivery using this compound.
Caption: Thiol-PEG in hydrogel-based drug delivery systems.
References
- 1. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
Application Notes: Labeling Oligonucleotides with Thiol-PEG2-acid
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization and Photochemical Regulation of Antisense Agents through PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH-PEG2-COOH, this compound, 1379649-73-6 - Biopharma PEG [biochempeg.com]
- 4. This compound, 1379649-73-6 | BroadPharm [broadpharm.com]
- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Thiol-PEG2-acid conjugation
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in Thiol-PEG2-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugation yield is consistently low. What are the primary areas I should investigate?
Low conjugation efficiency typically stems from one of three areas: the integrity and reactivity of your starting molecules (the thiol and the amine), the stability and activation of the this compound linker, or the reaction conditions. A systematic investigation of each of these components is the most effective approach to identifying the root cause. Key factors include thiol oxidation, inefficient carboxylic acid activation, and suboptimal reaction pH.[1][2][3][4]
Q2: How should I properly store and handle my this compound reagent to ensure its activity?
Proper storage and handling are critical for maintaining the reagent's functionality. This compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and heat.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the reactive groups. For easier handling, especially with reagents that are liquids or low-melting solids, prepare a stock solution in an anhydrous water-miscible solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). If possible, keep the stock solution under an inert gas like argon or nitrogen and store it at -20°C.
Q3: What are the best analytical methods to monitor my conjugation reaction and assess the purity of the final product?
A combination of chromatographic and mass spectrometric techniques is recommended for comprehensive analysis.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful tool for monitoring the progress of the reaction by separating the starting materials, the intermediate, and the final conjugate. It is also used to determine the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the identity of the final conjugate by verifying that its molecular weight matches the theoretical value.
-
Size Exclusion Chromatography (SEC): SEC is useful for separating the final conjugate from smaller molecules like unreacted PEG linkers or byproducts, and it can also detect the formation of high molecular weight aggregates.
Troubleshooting Guide: Low Conjugation Yield
This guide is divided into two sections addressing the sequential reactions involving the thiol and carboxylic acid ends of the linker.
Section 1: Issues with the Thiol-Reactive Conjugation Step
The thiol group (-SH) is highly susceptible to oxidation, which is a primary cause of low conjugation yield. The following table outlines common problems and solutions for this step.
| Symptom | Possible Cause | Recommended Solution |
| No or low conjugation to the thiol | Oxidation of thiols: Cysteine residues on the protein/peptide have formed disulfide bonds (R-S-S-R), leaving no free thiols for reaction. | Pre-treat the protein/peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Crucially, remove excess TCEP using a desalting column before adding the PEG linker, as it will compete for reaction. |
| Steric hindrance: The thiol group is buried within the molecule's 3D structure and is inaccessible. | Introduce a mild denaturant to the reaction buffer to partially unfold the protein. Use this with caution as it can affect protein function. | |
| Incorrect pH for thiol reaction: The pH is outside the optimal range (typically 6.5-7.5 for maleimide-thiol reactions), reducing the thiol's nucleophilicity or promoting side reactions. | Maintain the reaction pH between 6.5 and 7.5 using a non-amine buffer like phosphate-buffered saline (PBS) or HEPES. | |
| Reaction under oxygen: The presence of oxygen in the buffer and headspace promotes thiol oxidation during the reaction. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents and buffers. |
Section 2: Issues with the Carboxylic Acid-Reactive Conjugation Step (EDC/NHS Chemistry)
The carboxylic acid end of the linker must be activated, typically with EDC and NHS, to react with a primary amine. This activation is sensitive to pH and buffer composition.
| Symptom | Possible Cause | Recommended Solution |
| No or low conjugation to the amine | Inefficient carboxyl activation: The pH is not optimal for EDC/NHS chemistry. EDC activation is most efficient at a slightly acidic pH. | Use a two-step pH procedure. Perform the activation step with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, raise the pH to 7.2-8.5 for the coupling reaction with the amine-containing molecule. |
| Incompatible buffer: The buffer contains competing nucleophiles like primary amines (e.g., Tris, glycine) or carboxylates. | For the activation step, use a non-amine, non-carboxylate buffer like MES. For the coupling step, use a non-amine buffer like PBS or HEPES. | |
| Hydrolysis of NHS-ester: The activated NHS-ester is unstable in aqueous solutions and can hydrolyze, rendering it unreactive. This is accelerated at higher pH. | Immediately add the amine-containing molecule to the reaction mixture after the carboxyl activation step. Avoid delays. | |
| Inactive EDC/NHS reagents: EDC and NHS are moisture-sensitive. Improper storage leads to degradation and loss of activity. | Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. Store stock powders in a desiccator at -20°C. | |
| Precipitation in reaction mixture | Low solubility of linker or molecule: The PEG linker or the molecule to be conjugated has low solubility in the aqueous buffer. | Prepare stock solutions of the linker in an organic co-solvent like DMSO or DMF and add it to the reaction. If aggregation of the target molecule is an issue, optimize its concentration and the ionic strength of the buffer. |
Key Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds to free thiols prior to conjugation.
Materials:
-
Protein/peptide with disulfide bonds
-
Reducing buffer (e.g., PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)
-
Desalting column (e.g., Zeba Spin Desalting Column)
Methodology:
-
Dissolve the protein/peptide in the reducing buffer to a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Immediately remove the excess TCEP using a desalting column equilibrated with the desired conjugation buffer (e.g., PBS, pH 7.2).
-
The protein is now ready for conjugation with the thiol-reactive partner.
Protocol 2: Two-Step EDC/NHS Activation and Amine Coupling
This protocol is for activating the carboxylic acid end of the this compound linker (after it has been conjugated to the first molecule) and coupling it to an amine-containing molecule.
Materials:
-
Molecule with a terminal carboxyl group (e.g., "Molecule A-S-PEG-COOH")
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Amine-containing molecule ("Molecule B-NH2")
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
Methodology:
-
Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.
-
Prepare fresh EDC and NHS solutions. Add a 2- to 5-fold molar excess of EDC and NHS to the solution from step 1.
-
Incubate the activation reaction for 15 minutes at room temperature.
-
Immediately add the amine-containing molecule, prepared in Coupling Buffer, to the activated molecule solution. A 1.5 to 5-fold molar excess of the amine over the carboxyl molecule is a typical starting point.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to block any unreacted NHS-esters. Incubate for 15-30 minutes.
-
The final conjugate is now ready for purification via SEC, dialysis, or RP-HPLC.
Visual Guides
Caption: Troubleshooting workflow for low Thiol-PEG-Acid conjugation yield.
Caption: Two-step conjugation pathway using a hetero-bifunctional PEG linker.
References
Technical Support Center: Optimizing EDC-NHS Reactions for Thiol-PEG2-acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful conjugation of Thiol-PEG2-acid to amine-containing molecules using EDC-NHS chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the EDC-NHS reaction?
A1: The EDC-NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2][3][4] For this activation step, a non-amine and non-carboxylate buffer like MES is recommended.[5] The second step, which is the reaction of the newly formed NHS-activated PEG with primary amines, is most efficient at a pH of 7.2 to 8.0. For this step, a buffer such as PBS is commonly used.
Q2: Will the thiol group on my this compound interfere with the EDC-NHS reaction?
A2: While EDC can react with thiols, primary amines are more nucleophilic and therefore more reactive towards the NHS ester under typical reaction conditions (pH 7.2-8.0). To minimize potential side reactions with the thiol group, it is crucial to follow the two-step protocol where the carboxylic acid is first activated with EDC/NHS at a lower pH, and then the amine-containing molecule is added at a slightly basic pH. If thiol reactivity remains a concern, a protecting group strategy for the thiol could be considered, although it is often not necessary.
Q3: What are the recommended molar ratios of EDC and NHS to my this compound?
A3: The molar ratios of EDC and NHS to the carboxylic acid of the this compound can be critical for reaction efficiency. It is common to use a molar excess of both EDC and NHS. The optimal ratio can depend on the specific reactants and desired degree of conjugation. Below is a summary of commonly suggested molar ratios from various sources.
| Reagent | Molar Ratio (Reagent:Carboxyl Group) | Notes | Source(s) |
| EDC | 1.2:1 to 50:1 | A significant excess can sometimes lead to side products. Starting with a 2 to 10-fold molar excess is a common practice. | |
| NHS/sulfo-NHS | 1:1 to 2:1 (relative to EDC) | Using a slight excess of NHS relative to EDC can improve the stability of the active intermediate. Some protocols suggest a higher excess of NHS. |
Q4: How should I store and handle this compound and the coupling reagents?
A4: Proper storage and handling are vital for maintaining the reactivity of your reagents. This compound, especially due to its thiol group, is sensitive to oxidation and should be stored desiccated at -20°C for long-term storage. For short-term storage, 0-4°C is acceptable. It's recommended to store it under an inert gas like argon or nitrogen. EDC and NHS are moisture-sensitive and should also be stored desiccated at -20°C. Before use, allow all reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.
Q5: What can I use to quench the reaction?
A5: To stop the reaction, you can add a quenching reagent. If you need to quench the EDC activation step specifically, a thiol-containing compound like 2-mercaptoethanol or DTT can be used. To quench the overall conjugation reaction and hydrolyze any unreacted NHS esters, hydroxylamine is a common choice. Alternatively, buffers containing primary amines such as Tris or glycine can also be used, but be aware that they will modify any remaining activated carboxyl groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Incorrect pH: The pH of the activation or coupling step is outside the optimal range. | Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for the activation step and PBS or a similar buffer at pH 7.2-8.0 for the coupling step. |
| Hydrolysis of Reagents: EDC and the NHS ester intermediate are sensitive to hydrolysis. | Prepare EDC and NHS solutions immediately before use. Do not store them in aqueous solutions for extended periods. | |
| Inactive Reagents: Reagents may have degraded due to improper storage. | Ensure EDC, NHS, and this compound have been stored under the recommended desiccated and low-temperature conditions. | |
| Suboptimal Molar Ratios: The ratio of EDC/NHS to this compound may be too low. | Increase the molar excess of EDC and NHS. A 2 to 10-fold molar excess of EDC over the carboxyl groups is a good starting point to optimize from. | |
| Competing Nucleophiles: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in your buffers can compete with the desired reaction. | Use non-amine containing buffers like MES for the activation step and PBS or borate buffer for the coupling step. | |
| Precipitation During Reaction | High Reagent Concentration: The concentration of one or more components might be too high, leading to solubility issues. | Reduce the concentration of the reactants. If precipitation occurs upon adding EDC, consider reducing the amount used. |
| Inconsistent Results | Variability in Reagent Handling: Inconsistent reagent preparation and handling can lead to variable outcomes. | Standardize your protocol. Always allow reagents to warm to room temperature before opening, and prepare solutions fresh for each experiment. |
| Oxidation of Thiol Group: The thiol group on this compound may have oxidized, forming disulfides. | Store this compound under an inert atmosphere (argon or nitrogen) and consider degassing your buffers. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC-NHS Coupling of this compound to an Amine-Containing Molecule
This protocol is adapted from standard EDC/NHS coupling procedures.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF if it is difficult to weigh, or dissolve it directly in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare EDC and NHS solutions in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to EDC).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. Alternatively, if working with a surface, wash away the excess EDC and NHS with the Activation Buffer and then add the amine-containing molecule in the Coupling Buffer.
-
The pH of the reaction mixture should be adjusted to 7.2-7.5 to facilitate the reaction with the amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or dialysis, appropriate for the size of your final conjugate.
-
Visualizations
Caption: Workflow for EDC-NHS conjugation of this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Preventing Aggregation of Gold Nanoparticles During Thiol-PEG2-Acid Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of gold nanoparticles (AuNPs) with Thiol-PEG2-acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that lead to AuNP aggregation during functionalization.
dot
Caption: Troubleshooting logic for gold nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: My gold nanoparticle solution changed color from red to purple/blue after adding this compound. What does this indicate?
A color change from red to purple or blue is a primary visual indicator of gold nanoparticle aggregation.[1] The characteristic red color of AuNP suspensions is due to their surface plasmon resonance (SPR). When nanoparticles aggregate, their SPR shifts to longer wavelengths, resulting in a visible color change.[1]
Q2: How can I quantitatively confirm that my gold nanoparticles have aggregated?
You can use the following characterization techniques to confirm aggregation:
-
UV-Vis Spectroscopy: Aggregation leads to a red-shift and broadening of the SPR peak.[1] For monodispersed AuNPs, a sharp peak around 520 nm is expected.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size indicates aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the size, shape, and aggregation state of the nanoparticles.[1]
| Parameter | Stable Nanoparticles | Aggregated Nanoparticles |
| Visual Observation | Red solution | Purple/Blue solution or precipitate |
| UV-Vis SPR Peak | Sharp, around 520 nm | Broadened and red-shifted (>530 nm) |
| DLS (Hydrodynamic Diameter) | Consistent with primary particle size | Significantly increased diameter |
| Zeta Potential | Sufficiently high negative or positive value (e.g., > ±20 mV) | Closer to zero |
Q3: What is the optimal pH for functionalizing gold nanoparticles with this compound?
The pH of the reaction is a critical parameter. For the thiol group to effectively bind to the gold surface, it should be deprotonated. A slightly alkaline pH (around 8-9) is generally recommended for the attachment of thiolated molecules to AuNPs.[1] This pH also helps to deprotonate the carboxylic acid group of the PEG linker, which can enhance colloidal stability through electrostatic repulsion. Using a non-amine-containing buffer, such as a phosphate or borate buffer, is advisable to maintain the desired pH.
Q4: How do I determine the correct concentration of this compound to use?
An insufficient amount of the thiol ligand will result in incomplete surface coverage, leaving exposed areas on the gold nanoparticles that can lead to aggregation. Conversely, an excessive concentration added too quickly can also induce aggregation. It is crucial to determine the optimal molar ratio of this compound to AuNPs empirically. A common starting point is to use a significant molar excess of the thiol ligand to ensure complete surface coverage. The ligand should be added dropwise while gently stirring the AuNP solution to prevent localized high concentrations.
Q5: My nanoparticles look fine after functionalization but aggregate after purification by centrifugation. What could be the cause?
Aggregation after purification is a common issue and can be attributed to a few factors:
-
Incomplete Surface Coverage: If the ligand exchange is not complete, the stabilizing citrate ions may be removed during washing, leading to aggregation. Increasing the incubation time (e.g., overnight) can help ensure complete functionalization.
-
Harsh Centrifugation Conditions: High centrifugation speeds or long durations can overcome the repulsive forces between nanoparticles, causing them to irreversibly aggregate in the pellet. It is important to use the minimum speed and time required to pellet the nanoparticles.
-
Inappropriate Resuspension Buffer: Resuspending the nanoparticle pellet in a buffer that does not provide sufficient electrostatic or steric stabilization can lead to aggregation. Use a low concentration phosphate buffer (e.g., 10 mM) at a suitable pH (e.g., 7.4). Gentle sonication can aid in resuspension, but prolonged or high-power sonication should be avoided.
| Parameter | Recommended Action to Prevent Aggregation |
| Incubation Time | Increase to allow for complete ligand exchange (e.g., overnight). |
| Centrifugation Speed | Optimize to the lowest effective speed (e.g., start with lower g-forces and shorter times). |
| Resuspension | Use a stabilizing buffer (e.g., 10 mM phosphate buffer, pH 7.4) and gentle resuspension techniques. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol outlines a general procedure for the functionalization of citrate-stabilized gold nanoparticles.
dot
Caption: Experimental workflow for this compound functionalization of AuNPs.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Ultrapure water
-
0.1 M NaOH
-
10 mM Phosphate buffer (pH 7.4)
Procedure:
-
Characterize Initial AuNPs: Before functionalization, establish a baseline by characterizing the as-synthesized AuNPs using UV-Vis spectroscopy and DLS.
-
Prepare Ligand Solution: Prepare a fresh solution of this compound in ultrapure water at a desired concentration (e.g., 1 mg/mL).
-
Adjust pH of AuNP Solution: While gently stirring, slowly add 0.1 M NaOH to the AuNP solution to adjust the pH to approximately 8.5. Monitor the pH carefully with a calibrated pH meter.
-
Add Ligand: Add the this compound solution dropwise to the pH-adjusted AuNP solution while maintaining gentle stirring. The optimal molar ratio will need to be determined empirically.
-
Incubate: Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left overnight.
-
Purification:
-
Centrifuge the functionalized AuNPs at a speed and time appropriate for their size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess ligand.
-
Resuspend the nanoparticle pellet in 10 mM phosphate buffer (pH 7.4). Brief, gentle sonication can be used to aid resuspension.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligand.
-
-
Characterize Final Product: After the final resuspension, characterize the purified functionalized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful functionalization and assess their stability.
References
Technical Support Center: Thiol-PEG2-acid Bioconjugation
Welcome to the technical support center for Thiol-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and to troubleshoot common issues encountered during bioconjugation experiments.
Troubleshooting Guide: Common Issues
This section addresses the most frequent challenges in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my conjugation yield unexpectedly low?
Low conjugation efficiency is a common problem that can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions.[1]
-
Potential Cause 1: Oxidation of Thiols. The thiol (-SH) group on your PEG linker or target molecule (e.g., cysteine residue) is highly susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R).[1][2] These disulfide bonds are unreactive with common conjugation partners like maleimides.[1] This oxidation can occur during storage or the reaction itself and is often catalyzed by the presence of divalent metal ions.[1]
-
Solution:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein or peptide with a reducing agent to ensure free thiols are available. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding a maleimide reagent. DTT (dithiothreitol) is also effective but must be completely removed before conjugation to prevent it from competing with your target thiol.
-
Prevent Re-oxidation: De-gas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions. When possible, work with solutions on ice to slow the rate of oxidation.
-
-
-
Potential Cause 2: Hydrolysis of the Reaction Partner (e.g., Maleimide). If you are conjugating the thiol group to a maleimide, the maleimide ring is susceptible to hydrolysis, especially at alkaline pH (≥ 8). This ring-opening reaction forms a maleic acid amide derivative that is unreactive towards thiols, thereby reducing the concentration of active reagent available for conjugation. Long-term storage of maleimide-functionalized molecules in aqueous solutions can lead to a significant loss of reactivity.
-
Solution: Prepare maleimide stock solutions in a dry, biocompatible solvent like DMSO and store them desiccated at -20°C. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.
-
-
Potential Cause 3: Suboptimal Reaction pH. The pH of the reaction buffer is critical. For thiol-maleimide reactions, the optimal range is typically 6.5-7.5. Below pH 6.5, the reaction rate slows considerably because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the risk of side reactions with other nucleophilic groups, such as the primary amine of lysine, increases.
-
Solution: Maintain the reaction pH within the recommended 6.5-7.5 range for optimal efficiency and specificity.
-
-
Potential Cause 4: Inactive Carboxylic Acid Group. If you are using the carboxylic acid end of the this compound linker, it must be activated (e.g., using EDC and NHS) to react with primary amines. The resulting NHS-ester is prone to hydrolysis.
-
Solution: Perform the activation step at a slightly acidic pH (4.5-7.2) to maximize efficiency. For the subsequent reaction with the amine, raise the pH to 7.2-7.5. Use the activated PEG linker immediately and avoid aqueous storage.
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Question 2: My final conjugate is unstable. What is the cause?
Instability of the final product often points to the reversibility of the chemical linkage formed.
-
Potential Cause 1: Retro-Michael Reaction of Thiosuccinimide Linkage. The thiosuccinimide bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction. This is particularly problematic in the presence of other thiols (e.g., albumin in plasma), which can lead to the transfer of the payload to other molecules, causing off-target effects and reduced efficacy.
-
Solution: A common strategy to stabilize the conjugate is to induce the hydrolysis of the thiosuccinimide ring after conjugation. The resulting ring-opened succinamic acid thioether is much more stable and not susceptible to thiol exchange. This hydrolysis can be accelerated by using specialized maleimides with electron-withdrawing N-substituents or can be triggered on-demand.
-
-
Potential Cause 2: Thiazine Rearrangement. If the thiol group is conjugated to a maleimide via an unprotected N-terminal cysteine on a peptide, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This leads to a "transcyclization" and the formation of a six-membered thiazine product, which is an impurity that can lead to product loss.
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
If possible, avoid using peptides with an N-terminal cysteine for this type of conjugation.
-
Acetylation of the N-terminal cysteine can also prevent this side reaction.
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Frequently Asked Questions (FAQs)
Q: How should I store and handle this compound? A: Thiol-PEG reagents are sensitive to air and moisture. The thiol group can oxidize over time. Store the solid reagent desiccated at -20°C under an inert atmosphere (e.g., argon or nitrogen). To facilitate handling, you can prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Q: What is the optimal pH for thiol-maleimide conjugation? A: The optimal pH range is 6.5-7.5. This range provides a good balance between the rate of the desired reaction (which is faster at higher pH as the thiol is deprotonated to the more reactive thiolate) and the minimization of side reactions like maleimide hydrolysis and reaction with amines, which become more prominent at higher pH values.
Q: How can I confirm that I have free thiols available for conjugation? A: The concentration of free sulfhydryl groups in a protein or peptide sample can be quantified using Ellman's reagent (DTNB). This method involves measuring the absorbance of a colored byproduct at 412 nm.
Q: What are the main side reactions I should be aware of? A:
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Thiol Oxidation: Formation of disulfide bridges (-S-S-) which are unreactive.
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Maleimide Hydrolysis: Ring-opening of the maleimide partner, rendering it inactive.
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Reaction with Other Nucleophiles: At pH > 7.5, maleimides can react with primary amines, such as those on lysine residues.
-
Thiazine Rearrangement: An intramolecular rearrangement that occurs when conjugating to an N-terminal cysteine.
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Retro-Michael Addition: Reversal of the thiol-maleimide reaction, leading to an unstable conjugate.
Data Summary Tables
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Value/Range | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances reaction rate with the stability of the maleimide and minimizes side reactions with amines. |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide-containing reagent is often used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for the reaction to proceed. Lower temperatures (e.g., 4°C) can be used to slow down side reactions like hydrolysis. |
| Reaction Time | Minutes to Hours | Reaction kinetics can be very fast for small molecules but slower for large, sterically hindered proteins. It is advisable to perform a time-course experiment. |
| Additives | 1-5 mM EDTA | Recommended to chelate metal ions that can catalyze thiol oxidation. |
Table 2: Stability of Thiol-Maleimide Conjugate (Thiosuccinimide) and its Hydrolyzed Form
| Linkage Type | Key Characteristic | Stability Issue | Hydrolysis Half-Life (t½) at pH 7.4 |
| Thiosuccinimide | Formed by Michael addition | Susceptible to retro-Michael reaction and thiol exchange. | > 1 week (for standard N-alkyl maleimides) |
| Succinamic Acid Thioether (Hydrolyzed Form) | Formed by hydrolysis of the thiosuccinimide ring | Stabilized against retro-Michael reaction and thiol exchange. | > 2 years |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
-
Prepare Reagents:
-
Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer to a final concentration of 4 mg/mL.
-
Thiol Standard: Prepare a series of known concentrations of a thiol-containing standard (e.g., L-cysteine) in the reaction buffer.
-
-
Assay Procedure:
-
Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the reaction buffer in a cuvette.
-
Add your protein/peptide sample (e.g., 250 µL) to the cuvette, mix, and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm against a blank containing buffer instead of the sample.
-
-
Calculation:
-
Create a standard curve using the absorbance values from your thiol standards.
-
Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the colored product (TNB²⁻) is 14,150 M⁻¹cm⁻¹.
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Protocol 2: General Two-Step Bioconjugation using this compound
This protocol assumes conjugation of the thiol end to a maleimide-functionalized molecule (Molecule A) followed by conjugation of the acid end to an amine-containing molecule (Molecule B).
Step 1: Thiol-Maleimide Conjugation
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Prepare Biomolecule: If your target for the thiol end is a protein with cysteines, ensure disulfide bonds are reduced (e.g., with TCEP) and the reducing agent is removed (if necessary). Dissolve the maleimide-functionalized Molecule A in a suitable buffer (e.g., PBS with 1-5 mM EDTA, pH 7.0).
-
Prepare Linker: Dissolve this compound in the same reaction buffer.
-
Conjugation: Add a molar excess of the maleimide-containing Molecule A to the this compound solution. Allow the reaction to proceed at room temperature for 2 hours or on ice for longer periods to minimize side reactions.
-
Purification: Purify the product (Molecule A-PEG2-acid) using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.
Step 2: Carboxylic Acid-Amine Conjugation
-
Prepare Amine Molecule: Dissolve your amine-containing Molecule B in a suitable buffer (e.g., MES buffer at pH 6.0 for the activation step).
-
Activate Acid: Dissolve the purified Molecule A-PEG2-acid conjugate in the same buffer. Add a molar excess of EDC and NHS to activate the terminal carboxylic acid. Let the activation reaction proceed for 15-30 minutes at room temperature.
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Conjugation: Adjust the pH of the activated linker solution to 7.2-7.5 and immediately add the amine-containing Molecule B. Allow the reaction to proceed for at least 2 hours at room temperature.
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Quench & Purify: Quench any unreacted NHS-esters by adding a primary amine-containing buffer like Tris. Purify the final conjugate (Molecule A-PEG2-Molecule B) using an appropriate method like SEC or affinity chromatography.
Visual Guides and Workflows
References
Technical Support Center: Thiol-PEG2-acid Conjugation
Welcome to the technical support center for Thiol-PEG2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your conjugation efficiency and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 2-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[5] This linker is versatile:
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The thiol group can react with maleimides, vinyl sulfones, or metal surfaces like gold.
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The carboxylic acid group can be conjugated to primary amines (-NH2) on proteins or peptides after activation with reagents like EDC and NHS to form a stable amide bond.
Q2: What are the main chemistries used to conjugate each end of the this compound linker?
There are two primary reaction strategies depending on which end of the linker you are using:
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Thiol-Maleimide Conjugation: This is a highly efficient and selective method for conjugating the thiol end of the linker to a molecule containing a maleimide group. The reaction, a Michael addition, forms a stable thioether bond and is most effective at a pH between 6.5 and 7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
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Carbodiimide (EDC/NHS) Chemistry: To conjugate the carboxylic acid end of the linker to a primary amine (e.g., on a lysine residue of a protein), the carboxyl group must first be activated. This is commonly done using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then reacts with the amine to create a stable amide bond.
Q3: Why is my thiol-maleimide conjugation efficiency low?
Low efficiency in thiol-maleimide reactions can be due to several factors:
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Oxidized Thiols: The thiol groups on your protein may have formed disulfide bonds with each other and are not available to react.
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Incorrect pH: The reaction is highly pH-dependent. The optimal range is 6.5-7.5. Above pH 7.5, maleimides can react with amines, leading to side products.
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Hydrolyzed Maleimide: Maleimide groups are susceptible to hydrolysis, especially at higher pH, which renders them unreactive.
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Steric Hindrance: The conjugation site on your molecule may be sterically hindered, preventing the PEG linker from accessing it.
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Insufficient Molar Excess: A sufficient molar excess of the maleimide-containing molecule is needed to drive the reaction to completion.
Q4: What is the role of reducing agents like TCEP and DTT?
Reducing agents are crucial for ensuring that free thiols are available for conjugation. Cysteine residues in proteins often exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.
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TCEP (Tris(2-carboxyethyl)phosphine): Often preferred because it is stable, odorless, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent.
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DTT (Dithiothreitol): A powerful reducing agent, but it contains thiol groups and must be completely removed before conjugation to prevent it from competing with your target molecule for the maleimide.
Q5: How can I purify my final PEGylated conjugate?
The choice of purification method depends on the properties of your conjugate and the impurities present. Common techniques include:
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Size Exclusion Chromatography (SEC): Very effective at separating the larger PEGylated conjugate from unreacted, smaller molecules like the PEG linker.
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Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, which can be exploited for separation from the unreacted protein.
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Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and can be a good polishing step after IEX.
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Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive/Oxidized Thiols: Cysteine residues have formed disulfide bonds (-S-S-). | Solution: Before conjugation, reduce the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes. If using DTT, ensure its complete removal via a desalting column before adding the maleimide reagent. |
| 2. Incorrect Reaction pH: pH is outside the optimal 6.5-7.5 range for thiol-maleimide chemistry. | Solution: Ensure your reaction buffer is maintained within the pH 6.5-7.5 range. Use buffers like PBS, MES, or HEPES that are free of thiols. | |
| 3. Degraded Reagents: The maleimide or EDC/NHS reagent has hydrolyzed due to moisture. | Solution: Store reagents under recommended desiccated conditions (-20°C). Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare aqueous solutions of maleimides immediately before use. | |
| 4. Insufficient Molar Ratio: The molar excess of the PEG linker or other reactant is too low. | Solution: Use a 10- to 20-fold molar excess of the PEG-linker to drive the reaction to completion. Optimize this ratio for your specific molecules. | |
| Protein Aggregation or Precipitation | 1. High Concentration of Organic Solvent: The solvent used to dissolve the PEG linker (e.g., DMSO) is denaturing the protein. | Solution: Minimize the percentage of organic co-solvent in the final reaction mixture (typically <10%). Add the linker solution dropwise to the protein solution while gently mixing. |
| 2. Unfavorable Buffer Conditions: pH or ionic strength of the buffer is causing protein instability. | Solution: Screen different buffer conditions to find one that maintains protein stability throughout the conjugation process. | |
| Non-Specific Binding / Side Reactions | 1. Reaction with Amines: For thiol-maleimide reactions, if the pH is >7.5, the maleimide can react with primary amines (e.g., lysine). | Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols. |
| 2. Instability of Thioether Bond: The thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, especially in the presence of other thiols. | Solution: After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable derivative. This can sometimes be achieved by adjusting the pH. For applications requiring high stability, consider alternative, more stable chemistries. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing protein to a maleimide-functionalized molecule using this compound as a conceptual bridge (assuming prior modification of the acid terminus).
Materials:
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Thiol-containing protein
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Maleimide-activated molecule
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed and thiol-free.
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Reducing Agent (optional): TCEP solution (10 mM).
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Chelating Agent (optional): EDTA solution (0.5 M).
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Desalting column (e.g., Sephadex G-25).
-
Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol.
Methodology:
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Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the buffer was not freshly prepared, degas it to remove dissolved oxygen, which can promote thiol oxidation.
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(Optional) Addition of Chelator: Add EDTA to a final concentration of 1-5 mM to chelate metal ions that can catalyze thiol oxidation.
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(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed in the next step.
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Buffer Exchange (if DTT was used): If a thiol-containing reducing agent like DTT was used, it is critical to remove it completely. Use a desalting column equilibrated with the reaction buffer.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-activated molecule to the protein solution.
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Incubation: Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
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(Optional) Quenching: To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the starting maleimide concentration.
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Purification: Purify the conjugate from excess reagents and unreacted protein using a suitable method such as Size Exclusion Chromatography (SEC).
Protocol 2: EDC/NHS Activation of Carboxylic Acid for Amine Conjugation
This protocol describes the activation of the carboxylic acid end of this compound for conjugation to a primary amine on a target molecule.
Materials:
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This compound
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Amine-containing molecule (e.g., protein)
-
Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0).
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Conjugation Buffer: PBS (pH 7.2-8.0).
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Desalting column.
Methodology:
-
Prepare Reagents: Prepare fresh stock solutions of EDC and NHS in the activation buffer or anhydrous DMSO immediately before use.
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Activate Carboxylic Acid: Dissolve the this compound in the activation buffer. Add a 1.5-fold molar excess of both EDC and NHS over the amount of this compound.
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Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This creates an NHS-ester intermediate.
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Conjugation to Amine: Immediately add the activated this compound-NHS ester solution to your amine-containing molecule, which should be in the conjugation buffer (pH 7.2-8.0). A 10- to 20-fold molar excess of the activated linker over the target molecule is a good starting point.
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Incubation for Conjugation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Purification: Remove unreacted linker and byproducts using a desalting column, dialysis, or another appropriate chromatography method like SEC.
Visualizations
Caption: Reaction scheme for Thiol-Maleimide conjugation.
Caption: Two-step workflow for EDC/NHS mediated amine conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
dealing with disulfide bond reduction in proteins for Thiol-PEG2-acid reaction
Welcome to the technical support center for protein modification. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the reduction of disulfide bonds in proteins for subsequent PEGylation, with a focus on thiol-reactive chemistries.
Section 1: Disulfide Bond Reduction
This section covers the critical first step of reducing existing disulfide bonds to generate reactive free thiols (sulfhydryl groups) on cysteine residues.
Q1: Which reducing agent, TCEP or DTT, is better for my experiment?
Choosing the right reducing agent is crucial for efficient disulfide bond reduction while maintaining protein integrity. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT) for most bioconjugation workflows.
Key Differences:
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Selectivity & Odor: TCEP is a non-thiol-containing, odorless reductant that is highly selective for disulfide bonds.[1] DTT is a thiol-containing reductant with a strong, unpleasant odor.[1][2]
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Stability & pH Range: TCEP is more stable, resistant to air oxidation, and effective over a broader pH range (1.5-8.5).[3][4] DTT's reducing power is limited to a pH greater than 7 and it is less stable, especially in the presence of trace metals.
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Interference with Conjugation: TCEP, being thiol-free, generally does not need to be removed before reacting the protein with a maleimide-functionalized PEG, although its presence can still slightly lower the reaction efficiency. DTT contains a free thiol and will compete with the protein's cysteines, so it must be completely removed before adding the thiol-reactive PEG reagent.
Summary of Reducing Agent Properties
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
|---|---|---|
| Chemistry | Thiol-free reductant | Thiol-containing reductant |
| Effective pH Range | Wide (1.5 - 8.5) | Narrow (pH > 7) |
| Stability | More stable, resistant to air oxidation | Less stable, sensitive to oxidation |
| Odor | Odorless | Strong, unpleasant odor |
| Downstream Reaction | Does not require removal for maleimide reactions | Must be removed before thiol-reactive conjugation |
| Reaction Time | Fast, often < 5 minutes at room temperature | Typically 10-30 minutes |
Q2: My protein is precipitating after I add the reducing agent. What can I do?
Protein aggregation or precipitation after disulfide bond reduction is a common issue. It typically occurs because the disulfide bonds are critical for maintaining the protein's tertiary structure. Breaking these bonds can expose hydrophobic patches, leading to aggregation.
Here are several strategies to prevent this:
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Optimize Buffer Conditions:
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pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.
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Additives: Include stabilizing excipients in the reduction buffer. Common options include non-ionic detergents (e.g., Polysorbate 20), glycerol (5-10%), or sugars (e.g., sucrose, trehalose).
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Ionic Strength: Increasing the salt concentration (e.g., 150-200 mM NaCl) can sometimes improve solubility.
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Lower Protein Concentration: Perform the reduction at a lower protein concentration to decrease the probability of intermolecular interactions that lead to aggregation.
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Control Reaction Temperature: Conduct the reduction at a lower temperature (e.g., 4°C). While this will slow down the reduction rate, it can significantly reduce aggregation.
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Use a Denaturant (with caution): In some cases, a mild denaturant (e.g., 1-2 M urea or guanidine HCl) can help keep the protein soluble after reduction. However, this must be carefully tested as it can lead to irreversible unfolding.
Below is a troubleshooting workflow to address aggregation issues.
Q3: How can I confirm that my protein's disulfide bonds are fully reduced?
You can quantify the number of free thiol groups before and after the reduction using Ellman's Assay . This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product, 5-nitro-2-thiobenzoic acid (TNB), that has a strong absorbance at 412 nm. By comparing the absorbance of your reduced sample to a standard curve (e.g., using cysteine), you can calculate the concentration of free thiols.
Experimental Protocol: Ellman's Assay
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Prepare Reagents:
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Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
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DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
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Cysteine Standards: Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer. Create a dilution series (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25 mM) to generate a standard curve.
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-
Assay Procedure:
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To 250 µL of each standard or protein sample, add 50 µL of the DTNB solution. For the blank, use 250 µL of Reaction Buffer.
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Incubate at room temperature for 15 minutes.
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Measure the absorbance of each sample at 412 nm using a spectrophotometer.
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-
Calculation:
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Subtract the absorbance of the blank from your sample readings.
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Plot the absorbance of the cysteine standards versus their known concentrations to create a standard curve.
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Use the standard curve to determine the concentration of free thiols in your protein sample. The molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.
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Q4: How do I remove the reducing agent before the PEGylation step?
If you use a thiol-containing reducing agent like DTT, it is essential to remove it before proceeding with the thiol-reactive conjugation. Failure to do so will result in the PEG reagent reacting with the excess DTT instead of your protein. Even when using TCEP, removal is recommended to achieve the highest conjugation efficiency.
The most common and effective methods are:
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Desalting Columns / Spin Columns: This is the fastest method. Size-exclusion chromatography columns (like PD-10 or Zeba™ Spin Desalting Columns) efficiently separate the large protein from the small reducing agent molecules. The process is quick, typically taking only 5-10 minutes.
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Dialysis: This method involves placing the protein solution in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. It is effective but time-consuming (can take several hours to overnight with multiple buffer changes).
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Tangential Flow Filtration (TFF): For larger sample volumes, TFF is an efficient method for buffer exchange and removing small molecules.
Section 2: The Thiol-PEGylation Reaction
This section provides guidance on the conjugation step, focusing on the most common and effective chemistries.
Q5: I am trying to react my protein's free thiol with a "Thiol-PEG2-acid" reagent, but it's not working. Why?
A direct reaction between a protein's thiol group (-SH) and a carboxylic acid (-COOH) group on a PEG linker does not occur under standard bioconjugation conditions. This reaction, to form a thioester, typically requires harsh conditions or specific activating agents (like carbodiimides) which can lead to numerous side reactions with other protein residues (like lysines). A more direct conversion of carboxylic acids to thioacids involves reagents like Lawesson's reagent, which is not compatible with proteins.
It is highly probable that "this compound" refers to a heterobifunctional PEG linker that has a thiol-reactive group on one end and a carboxylic acid on the other for a subsequent reaction. The most common thiol-reactive group used in bioconjugation is a maleimide .
Q6: What is the standard protocol for conjugating a PEG-Maleimide to a reduced protein?
The reaction between a thiol (from a cysteine) and a maleimide is the most widely used method for cysteine-specific bioconjugation. The reaction is a Michael addition that forms a stable thioether bond. It is highly efficient and selective for thiols at a neutral pH range.
References
Technical Support Center: Purification of Thiol-PEG2-Acid Conjugates
Welcome to the technical support center for the purification of Thiol-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and why is its purification important?
A this compound is a heterobifunctional linker containing a thiol group (-SH) at one end, a two-unit polyethylene glycol (PEG) spacer, and a carboxylic acid (-COOH) at the other end.[1] This linker is commonly used to connect two different molecules, for instance, a small molecule drug to a targeting ligand in the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2][3]
Purification is a critical step after the conjugation reaction to remove unreacted starting materials, excess linker, and any side products. A pure conjugate is essential for accurate downstream applications, ensuring reliable experimental results and meeting regulatory standards for therapeutic candidates.
Q2: What are the primary methods for purifying this compound conjugates?
The most common and effective method for purifying small molecule this compound conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4] Other techniques that can be employed, depending on the properties of the conjugate, include:
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Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size. It can be effective if there is a significant size difference between the conjugate and impurities.[]
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Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be a valuable technique if the conjugate has a different charge profile compared to the starting materials.
Q3: What are the common impurities I might encounter in my crude conjugate mixture?
Following a conjugation reaction involving a this compound linker, you can expect to find several impurities, including:
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Unreacted Thiol-containing molecule: The starting material that was intended to be conjugated.
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Unreacted molecule with a reactive group for the acid: The other starting material.
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Excess this compound linker.
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Hydrolyzed linker: The reactive group for the thiol (e.g., a maleimide) can hydrolyze, rendering the linker inactive.
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Side-products: Depending on the specific reaction conditions and the nature of the molecules being conjugated.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugates, with a focus on RP-HPLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Conjugate and Starting Materials | Inappropriate column chemistry. | Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity. |
| Non-optimal mobile phase. | Adjust the pH of the mobile phase or try a different organic modifier (e.g., methanol instead of acetonitrile). | |
| Gradient is too steep. | Use a shallower gradient to improve resolution between closely eluting peaks. | |
| Broad Peaks in the Chromatogram | Slow kinetics on the column stationary phase. | Increase the column temperature (e.g., to 40-60 °C) to improve peak shape. |
| The compound is adsorbing to the silica backbone of the column. | Use a column with end-capping or a different stationary phase. | |
| The sample is overloaded on the column. | Reduce the amount of sample injected. | |
| Low Recovery of the Purified Conjugate | The conjugate is precipitating on the column. | Check the solubility of your conjugate in the mobile phase. You may need to adjust the pH or add a small amount of a stronger organic solvent to your sample before injection. |
| Non-specific binding to the column matrix. | Ensure the column is properly equilibrated. Consider adding a different ion-pairing agent to the mobile phase. | |
| No or Weak Signal from the Detector | The conjugate has a poor UV chromophore. | Use a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) can also be used for detection and mass confirmation. |
| The concentration of the conjugate is too low. | Concentrate the sample before injection. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Small Molecule this compound Conjugate
This protocol provides a starting point for the purification of a generic small molecule-PEG2-Thiol conjugate. Optimization will likely be required based on the specific properties of your conjugate.
Instrumentation and Reagents:
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Preparative HPLC system with a UV detector
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C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude conjugate mixture dissolved in a minimal amount of Mobile Phase A or a compatible solvent.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude conjugate mixture onto the column.
-
Elution Gradient: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is shown in the table below.
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength where your small molecule absorbs). Collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Illustrative Gradient Table for Preparative RP-HPLC:
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 5 | 15 |
| 5 | 5 | 15 |
| 35 | 65 | 15 |
| 40 | 95 | 15 |
| 45 | 95 | 15 |
| 46 | 5 | 15 |
| 50 | 5 | 15 |
Protocol 2: Analytical RP-HPLC for Purity Assessment
This method is used to determine the purity of the collected fractions and the final product.
Instrumentation and Reagents:
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Column Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject a small, diluted aliquot of the purified conjugate.
-
Elution Gradient: Run a faster, optimized gradient to separate the conjugate from any remaining impurities.
-
Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity of the conjugate.
Illustrative Gradient Table for Analytical RP-HPLC:
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 20 | 95 | 1.0 |
| 25 | 95 | 1.0 |
| 26 | 5 | 1.0 |
| 30 | 5 | 1.0 |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound conjugates.
Caption: Troubleshooting logic for common RP-HPLC purification issues.
References
Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the critical role of pH in reactions involving Thiol-PEG2-acid. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for this compound reactions?
A: The this compound molecule has two distinct reactive functional groups: a thiol (-SH) and a carboxylic acid (-COOH). Each of these groups participates in different types of reactions, and the efficiency and specificity of these reactions are highly dependent on the pH of the reaction buffer. The thiol group's reactivity is governed by the formation of the thiolate anion, while the carboxylic acid requires specific pH ranges for activation and subsequent coupling to amines.
Q2: What is the primary reaction for the thiol group and how does pH affect it?
A: The thiol group most commonly reacts with a maleimide group via a Michael addition reaction to form a stable thioether bond.[1] The reactive species is the deprotonated thiolate anion (-S⁻). The concentration of thiolate increases with pH, thus accelerating the reaction rate.[2] However, pH must be carefully controlled to avoid side reactions.
Q3: What is the optimal pH range for a thiol-maleimide reaction?
A: The optimal and most chemoselective pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4][5] Within this range, the reaction with thiols is highly favored and significantly faster—approximately 1,000 times faster—than the reaction with amines.
Q4: What happens if the pH is too high for the thiol-maleimide reaction?
A: At a pH above 7.5, the maleimide group begins to lose its selectivity for thiols and can react competitively with primary amines (e.g., lysine residues in a protein). Furthermore, at alkaline pH values (pH ≥ 8), the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form an unreactive maleic acid amide derivative, preventing conjugation with thiols.
Q5: How is the carboxylic acid group on the PEG linker typically activated?
A: The carboxylic acid is usually activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process first creates an NHS ester, which is then reacted with a primary amine to form a stable amide bond.
Q6: What are the optimal pH conditions for the two-step EDC/NHS activation and coupling?
A: This process involves two distinct pH optima.
-
Activation Step: The reaction of the carboxylic acid with EDC/NHS to form the NHS ester is most efficient in a slightly acidic buffer, typically between pH 4.5 and 7.2. For best results, a pH of 5.0-6.0 is often recommended.
-
Coupling Step: The reaction of the newly formed NHS ester with a primary amine is most efficient at a pH of 7.0-8.0. A common practice is to raise the pH to 7.2-7.5 immediately before adding the amine-containing molecule.
Troubleshooting Guide
Problem 1: Low or no conjugation yield in my thiol-maleimide reaction.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | The pH is one of the most critical factors. If the pH is too low (<6.5), the reaction rate will be very slow because most thiol groups are protonated (-SH) rather than in their reactive thiolate form (-S⁻). Solution: Verify the pH of your reaction buffer. Adjust the pH to the optimal range of 6.5-7.5 using a suitable non-amine, non-thiol buffer like phosphate-buffered saline (PBS). |
| Thiol Oxidation | Free thiol groups can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This process is accelerated at higher pH and in the presence of dissolved oxygen or metal ions. Solution: Degas your buffers to remove oxygen. Add a chelating agent like EDTA (1-5 mM) to sequester metal ions. If disulfide bonds have already formed, reduce them using a non-thiol reducing agent like TCEP, which does not need to be removed before adding the maleimide. |
| Maleimide Hydrolysis | Maleimide groups are susceptible to hydrolysis, especially at pH > 8.0, which renders them inactive. Storing maleimide reagents in aqueous buffers is not recommended. Solution: Always prepare aqueous solutions of maleimide-functionalized reagents immediately before use. If storage in solution is necessary, use a dry, anhydrous organic solvent like DMSO or DMF. |
| Incorrect Stoichiometry | An insufficient molar excess of the maleimide reagent over the thiol-containing molecule can lead to incomplete conjugation. Solution: Use a molar excess of the maleimide-PEG reagent to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point for protein labeling. |
Problem 2: Low yield in my EDC/NHS coupling reaction with the PEG-acid.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect pH for Activation | The activation of the carboxylic acid by EDC/NHS is most efficient at a pH of 4.5-7.2. If the pH is too high or too low, the formation of the reactive NHS ester will be inefficient. Solution: Perform the activation step in a non-amine, non-carboxylate buffer such as MES at a pH between 5.0 and 6.0. |
| Incorrect pH for Coupling | The reaction between the NHS-activated PEG-acid and the primary amine is most efficient at a pH of 7.0-8.0. If the pH remains acidic from the activation step, the coupling reaction will be slow. Solution: After the activation step, raise the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing molecule. |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, which is favored at both acidic and basic pH values and increases with time. Solution: Prepare EDC and NHS solutions immediately before use. Add the amine-containing molecule to the activated PEG-acid as soon as possible after the activation step is complete. |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-activated acid. Solution: Ensure all buffers used for the activation and coupling steps are free of extraneous primary amines. Use buffers like PBS or HEPES for the coupling step. |
Problem 3: I am observing unexpected side products or a lack of specificity.
| Possible Cause | Troubleshooting Steps & Solutions |
| Maleimide Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines (e.g., on the surface of a protein) in addition to thiols. Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups. |
| Thiazine Rearrangement | If conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This side reaction increases at higher pH. Solution: If possible, avoid using an unprotected N-terminal cysteine for conjugation. Alternatively, perform the conjugation at a more acidic pH (near 5.0) to prevent this rearrangement, but be aware that the primary conjugation reaction will be much slower. |
Data Presentation: pH Effects Summarized
Table 1: Impact of pH on Thiol-Maleimide Reaction
| pH Range | Thiol Reactivity | Reaction Rate | Selectivity & Key Side Reactions |
| < 6.5 | Low (Thiol is protonated) | Very Slow | Highly selective for thiols, but impractically slow reaction. |
| 6.5 - 7.5 | Moderate to High (Thiolate present) | Fast | Optimal Range. Highly chemoselective for thiols over amines. |
| 7.5 - 8.5 | High (Thiolate favored) | Very Fast | Decreased selectivity; competitive reaction with primary amines occurs. |
| > 8.5 | High (Thiolate favored) | Very Fast | Significant maleimide ring hydrolysis occurs, inactivating the reagent. Reaction with amines is also significant. |
Table 2: Optimal pH for Two-Step EDC/NHS Carboxylic Acid Coupling
| Reaction Step | Reagents | Optimal pH Range | Recommended pH | Key Considerations |
| 1. Activation | PEG-Acid + EDC/NHS | 4.5 - 7.2 | 5.0 - 6.0 | Use a non-amine, non-carboxylate buffer (e.g., MES). |
| 2. Coupling | NHS-activated PEG + Amine | 7.0 - 8.0 | 7.2 - 7.5 | Use a non-amine buffer (e.g., PBS, HEPES). Must raise pH after activation step. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized PEG to a thiol-containing protein.
-
Buffer Preparation : Prepare a conjugation buffer such as Phosphate-Buffered Saline (PBS) and adjust the pH to 7.2. Ensure the buffer is free of any thiol-containing compounds (e.g., DTT) or primary amines (e.g., Tris). Degas the buffer and consider adding 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Prepare Thiol-Containing Molecule : Dissolve your protein or peptide in the conjugation buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced, treat it with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Prepare Maleimide-PEG Reagent : Immediately before use, dissolve the Maleimide-PEG reagent in the conjugation buffer to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification : Remove excess, unreacted Maleimide-PEG reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Two-Step EDC/NHS Coupling of PEG-Acid to an Amine
This protocol outlines the activation of a PEG-Acid and subsequent conjugation to a primary amine-containing molecule.
-
Reagent Preparation :
-
Activation Buffer : Prepare a 0.1 M MES, 0.5 M NaCl buffer at pH 6.0.
-
Coupling Buffer : Prepare a PBS buffer at pH 7.2-7.5.
-
Dissolve the PEG-Acid in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer (or water/DMSO) immediately before use.
-
-
Activation of PEG-Acid :
-
Add a 5- to 10-fold molar excess of EDC and NHS to the PEG-Acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
pH Adjustment and Coupling :
-
Immediately after activation, either use a desalting column to exchange the buffer of the activated PEG-Acid to the Coupling Buffer or carefully add Coupling Buffer to the reaction mixture to raise the pH to 7.2-7.5.
-
Add the amine-containing molecule to the pH-adjusted, activated PEG-Acid solution. A 1:1 to 1.5:1 molar ratio of amine to PEG-Acid is a good starting point.
-
-
Incubation : Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification :
-
Quench any remaining NHS esters by adding a small amount of an amine-containing buffer like Tris or glycine, or hydroxylamine, and incubating for 15-30 minutes.
-
Purify the final conjugate using an appropriate method such as dialysis, SEC, or TFF to remove unreacted reagents and byproducts.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reactions for maleimide at different pH values.
Caption: Workflow for two-step EDC/NHS coupling showing the pH shift.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Conjugation Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Thiol-PEG2-acid from their conjugation mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a conjugation mixture?
A1: The most common methods for removing small molecules like unreacted this compound from larger conjugated proteins or antibodies are based on size differences. These techniques include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). Each method has its own advantages and is suited for different experimental scales and requirements.
Q2: How do I choose the most suitable purification method for my experiment?
A2: The choice of purification method depends on several factors, including your sample volume, the desired final concentration, processing time, and the scale of your experiment.[1][2] Use the following decision-making workflow to guide your selection.
Q3: What is the molecular weight of this compound, and why is it important?
A3: The molecular weight of this compound is approximately 222.28 g/mol . Knowing the molecular weight is crucial for selecting the appropriate molecular weight cut-off (MWCO) for dialysis or TFF membranes, or the correct size exclusion limit for SEC resins to ensure effective separation from your much larger conjugated protein.
Method Comparison
The following table summarizes the key quantitative parameters for each purification method to help you compare them easily.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | > 90% | > 95% | > 95% |
| Processing Time | 12 - 48 hours | 0.5 - 2 hours | 1 - 4 hours |
| Removal Efficiency | High (>99%) with sufficient buffer exchanges | High (>99%) | High (>99%) with sufficient diavolumes |
| Sample Dilution | Minimal to some increase in volume | Significant | Minimal, can be concentrated |
| Scalability | Limited | Moderate | High |
| Typical Sample Volume | 1 mL - 100 mL | 0.1 mL - 10 mL | 10 mL - 1000s of Liters |
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification process.
Dialysis
| Issue | Possible Cause | Recommendation |
| Unreacted linker still present after dialysis | Incorrect Molecular Weight Cut-off (MWCO) of the membrane. For this compound (MW ~222 g/mol ), a dialysis membrane with a low MWCO (e.g., 1-3.5 kDa) is necessary to allow the linker to pass through while retaining the larger conjugate.[3] | Insufficient dialysis time or buffer volume. Dialysis is a diffusion-based process and requires adequate time and a large volume of buffer to establish a sufficient concentration gradient for the removal of small molecules.[4][5] Increase the dialysis time and/or the number of buffer exchanges. A buffer volume of at least 100-fold greater than the sample volume is recommended. |
| Loss of conjugated protein | The protein is passing through the membrane. Ensure the MWCO of the membrane is at least 2-3 times smaller than the molecular weight of your protein to prevent its loss. | Non-specific binding to the membrane. Some proteins can adhere to the dialysis membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
| Protein precipitation during dialysis | Buffer conditions are not optimal. The pH of the dialysis buffer may be close to the isoelectric point (pI) of the protein, or the salt concentration may be too low, causing the protein to become insoluble. | Maintain a buffer pH that is at least one unit away from the protein's pI. Ensure a sufficient salt concentration (e.g., 150 mM NaCl) in the dialysis buffer to maintain protein solubility. |
| Significant increase in sample volume | Osmotic pressure differences. If the dialysis buffer has a much lower solute concentration than the sample, water will move into the sample via osmosis, increasing its volume. | Perform a stepwise dialysis, gradually decreasing the solute concentration in the buffer over several changes to minimize the osmotic gradient. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor separation of linker and conjugate | Inappropriate column choice. For removing a small linker like this compound from a large protein, a desalting column with a suitable exclusion limit (e.g., Sephadex G-25) is ideal. | Sample volume is too large for the column. Overloading the column leads to poor resolution. The sample volume should not exceed 30% of the total column bed volume for optimal separation. |
| Low recovery of the conjugated protein | Non-specific binding to the column matrix. Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions. | The protein is precipitating on the column. Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
| Peak tailing | Interactions between the protein and the column matrix. This can be caused by unfavorable buffer conditions. | Adjust the pH or increase the salt concentration of the buffer to reduce ionic interactions. |
| Peak fronting | Sample overload. The sample concentration or volume is too high. | Decrease the sample volume or dilute the sample before loading. |
Tangential Flow Filtration (TFF)
| Issue | Possible Cause | Recommendation |
| Unreacted linker still present in the retentate | Incorrect Molecular Weight Cut-off (MWCO) of the membrane. For this compound, use a membrane with a low MWCO (e.g., 3-10 kDa) that is significantly smaller than your conjugate to ensure the linker passes into the permeate. | Insufficient diafiltration volumes. Diafiltration is required to wash out the small molecules. A general rule of thumb is that 5-7 diavolumes will remove >99% of the initial small molecule concentration. |
| Low recovery of the conjugated protein | The protein is passing through the membrane. Ensure the MWCO of the membrane is at least 3-6 times smaller than the molecular weight of your protein. | Non-specific binding to the membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding. |
| Low flux rate (slow processing) | Membrane fouling. The membrane pores are becoming blocked by the protein or aggregates. | Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider a pre-filtration step to remove any aggregates before TFF. |
| Protein aggregation | High shear stress or high protein concentration. The pumping action and high concentrations in TFF can sometimes lead to protein aggregation. | Optimize the pump speed to reduce shear stress. If concentrating, avoid overly high final concentrations. Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability. |
Detailed Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted this compound
This protocol is suitable for sample volumes of 1-15 mL.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa.
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer for at least 30 minutes.
-
Sample Loading: Carefully load your conjugation mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside. Securely close the tubing with clips or the cassette port.
-
First Dialysis Step: Submerge the sealed dialysis device in a beaker containing the dialysis buffer (at least 100x the sample volume). Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.
-
Buffer Change: Discard the dialysis buffer and replace it with fresh buffer.
-
Second Dialysis Step: Continue to dialyze for another 2-4 hours.
-
Final Dialysis Step: Change the buffer one more time and continue dialysis overnight at 4°C to ensure complete removal of the unreacted linker.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and gently remove the purified conjugate solution using a pipette.
Protocol 2: Size Exclusion Chromatography (Desalting) for Removal of Unreacted this compound
This protocol is ideal for rapid buffer exchange and removal of small molecules from sample volumes of 0.5-2.5 mL.
Materials:
-
Desalting column (e.g., Sephadex G-25).
-
Elution buffer (e.g., PBS, pH 7.4).
-
Fraction collection tubes.
-
Chromatography system or stand for gravity flow.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of elution buffer.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately.
-
Fraction Collection: The larger conjugated protein will elute first in the void volume, while the smaller unreacted this compound will be retained in the pores of the resin and elute later.
-
Analysis and Pooling: Monitor the fractions for protein content using a spectrophotometer at 280 nm. Pool the fractions containing the purified conjugate.
Protocol 3: Tangential Flow Filtration (TFF) for Removal of Unreacted this compound
This protocol is suitable for larger sample volumes (>10 mL) and is easily scalable.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber cartridge with a MWCO of 5-10 kDa.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water to remove any storage solution, followed by the diafiltration buffer to equilibrate the membrane.
-
Sample Loading: Add the conjugation mixture to the sample reservoir.
-
Diafiltration: Begin recirculating the sample through the TFF device. Add diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This is known as constant volume diafiltration.
-
Buffer Exchange: Continue the diafiltration process for 5-7 diavolumes to ensure >99% removal of the unreacted linker. One diavolume is equal to the initial sample volume.
-
Concentration (Optional): After diafiltration, stop adding buffer and allow the system to concentrate the sample to the desired final volume.
-
Sample Recovery: Stop the pump and recover the purified, concentrated conjugate from the reservoir and tubing.
References
Validation & Comparative
A Comparative Guide to the Characterization of Thiol-PEG2-Acid Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity. The choice of PEGylation chemistry is critical as it dictates the stability of the resulting conjugate and can influence the protein's biological activity.
This guide provides a comparative analysis of protein conjugates prepared using Thiol-PEG2-acid, focusing on their characterization and performance attributes relative to other common PEGylation strategies, such as those employing maleimide-PEG and N-hydroxysuccinimide (NHS)-ester PEG linkers.
Comparison of PEGylation Chemistries
The selection of a PEGylation reagent depends on the available functional groups on the protein and the desired linkage chemistry. This compound is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, connected by a short PEG spacer. This allows for a two-step conjugation approach. In contrast, maleimide-PEG and NHS-ester PEG reagents offer more direct, one-step conjugation to cysteine and lysine residues, respectively.
| Feature | This compound | Maleimide-PEG | NHS-Ester PEG |
| Target Residue | Cysteine (via thiol-maleimide chemistry after activation of the acid) or Lysine (via amide bond formation) | Cysteine | Lysine, N-terminus |
| Linkage Formed | Thioether or Amide | Thioether | Amide |
| Reaction pH | Thiol reaction: 6.5-7.5; Amine reaction: 7.0-8.0 | 6.5-7.5 | 7.2-9.0 |
| Reaction Steps | Typically two-step (activation of acid, then reaction with thiol/amine) | One-step | One-step |
| Specificity | High for thiols; moderate for primary amines | High for thiols | Moderate for primary amines |
| Linkage Stability | Thioether: Potentially susceptible to retro-Michael reaction. Amide: Highly stable. | Thioether: Can be unstable and undergo exchange reactions with other thiols.[1] | Amide: Highly stable. |
| Byproducts | Activation reagents (e.g., EDC/NHS byproducts) | None | N-hydroxysuccinimide |
Experimental Workflows and Characterization
The successful conjugation and characterization of a PEGylated protein is a multi-step process that involves the conjugation reaction followed by purification and a series of analytical techniques to assess the quality of the conjugate.
Caption: General workflow for protein PEGylation and characterization.
Quantitative Data Summary
The following tables summarize key performance indicators for different PEGylation chemistries based on available literature. Direct quantitative comparisons for this compound are limited; therefore, data for similar thioether and amide linkages are presented.
Table 1: Conjugation Efficiency
| PEGylation Chemistry | Target Protein | Conjugation Efficiency (%) | Reference |
| Maleimide-PEG | VHH | 1-4 PEG moieties per VHH | [2] |
| Maleimide-PEG | Hemoglobin | >80% | [3][4] |
| Mono-sulfone-PEG | Hemoglobin | >80% | [3] |
| Click Chemistry (SPAAC) | VHH | 1 PEG moiety per VHH (controlled) |
Note: Conjugation efficiency is highly dependent on reaction conditions and the specific protein.
Table 2: Conjugate Stability in Serum/Presence of Thiols
| Linkage Type | Conjugate | Condition | % Conjugate Remaining | Time | Reference |
| Thiosuccinimide (from Maleimide) | Hemoglobin-PEG | 1 mM Glutathione, 37°C | ~70% | 7 days | |
| Thioether (from Mono-sulfone) | Hemoglobin-PEG | 1 mM Glutathione, 37°C | >90% | 7 days | |
| Thiazine (from N-terminal Cys + Maleimide) | Peptide Conjugate | Glutathione | >20 times more stable than thioether | Not specified |
Table 3: Retained Biological Activity
| PEGylation Site/Method | Protein | Retained Activity (%) | Reference |
| N-terminal PEGylation | Interferon-α2a | ~82% | |
| Lysine PEGylation (random) | Interferon-α2a | ~58% | |
| C-terminal PEGylation | Interferon-α2a | ~93% | |
| GlycoPEGylation | Interferon-α2a | ~65% |
Note: Retained activity is highly dependent on the PEGylation site and the size of the PEG chain.
Impact of PEGylation on Protein Function
PEGylation can modulate the biological function of a protein through several mechanisms. The attached PEG chain can act as a steric shield, hindering the interaction of the protein with its binding partners, such as receptors or enzymes. This can lead to a decrease in biological activity. However, this same shielding effect can protect the protein from degradation by proteases, thereby extending its half-life in vivo.
Caption: Impact of PEGylation on protein interactions.
Detailed Experimental Protocols
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To assess the apparent molecular weight of the PEGylated protein and estimate the degree of PEGylation.
Methodology:
-
Sample Preparation: Prepare samples of the un-PEGylated protein, the crude conjugation reaction mixture, and the purified conjugate. Mix each sample with 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel in SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium iodide staining method can be used.
-
Analysis: The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a broader band at a higher apparent molecular weight. The shift in molecular weight can be used to estimate the number of attached PEG chains.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To determine the purity of the conjugate and detect the presence of aggregates or unreacted protein.
Methodology:
-
System Setup: Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Injection: Inject a known concentration of the purified conjugate onto the column.
-
Elution and Detection: Elute the sample isocratically and monitor the absorbance at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to different species in the sample based on their hydrodynamic radius. Aggregates will elute first, followed by the PEGylated conjugate, and then any un-PEGylated protein. The peak areas can be used to quantify the purity and the percentage of aggregation.
Mass Spectrometry (MS)
Objective: To confirm the covalent attachment of PEG, determine the precise mass of the conjugate, and identify the site(s) of PEGylation.
Methodology:
-
Sample Preparation: The sample may require desalting and concentration prior to analysis. For site of PEGylation analysis, the protein is typically digested with a protease (e.g., trypsin) to generate peptides.
-
Mass Analysis:
-
Intact Mass Analysis (MALDI-TOF or ESI-MS): The mass of the intact PEGylated protein is measured. The mass difference between the PEGylated and un-PEGylated protein confirms conjugation and can be used to determine the number of attached PEG chains. Due to the polydispersity of PEG, the resulting spectrum often shows a distribution of masses.
-
Peptide Mapping (LC-MS/MS): The peptide fragments from the digested protein are separated by liquid chromatography and analyzed by tandem mass spectrometry. The fragmentation pattern of the PEGylated peptides can be used to identify the specific amino acid residue(s) where the PEG is attached.
-
Functional Assay
Objective: To assess the biological activity of the PEGylated protein compared to the un-PEGylated protein.
Methodology: The specific protocol for the functional assay will depend on the protein of interest. In general, the assay should measure a key biological function of the protein, such as:
-
Enzyme kinetics: For enzymes, the Michaelis-Menten parameters (Km and Vmax) of the PEGylated and un-PEGylated enzyme can be compared.
-
Receptor binding: For proteins that bind to a receptor, a binding assay (e.g., ELISA, Surface Plasmon Resonance) can be used to determine the binding affinity (Kd) of the PEGylated and un-PEGylated protein.
-
Cell-based assays: For therapeutic proteins, a cell-based assay that measures a downstream biological response (e.g., cell proliferation, apoptosis, cytokine secretion) can be used to compare the potency of the PEGylated and un-PEGylated protein.
By systematically applying these characterization techniques, researchers can gain a comprehensive understanding of the quality and performance of their this compound protein conjugates and make informed decisions in the drug development process.
References
- 1. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
A Comparative Guide to Validating Gold Nanoparticle Functionalization: Thiol-PEG2-acid vs. Citrate Stabilization
For researchers and drug development professionals, the effective functionalization of gold nanoparticles (AuNPs) is a critical step in the development of targeted drug delivery systems, diagnostic agents, and therapeutic materials. The choice of surface chemistry not only dictates the stability and biocompatibility of the nanoparticles but also their interaction with biological systems. This guide provides a comprehensive comparison of gold nanoparticles functionalized with Thiol-PEG2-acid against the common alternative of citrate stabilization, supported by experimental data and detailed protocols for validation.
The functionalization of gold nanoparticles with this compound offers significant advantages in terms of stability in physiological media and provides a reactive carboxyl group for further bioconjugation.[1] In contrast, citrate-stabilized AuNPs, while simple to prepare, often suffer from instability in high ionic strength solutions.[2] This guide will delve into the key characterization techniques used to validate successful functionalization and compare the performance of these two surface chemistries.
Comparative Performance Data
Successful functionalization of AuNPs with this compound can be validated by observing distinct changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from various characterization techniques when comparing citrate-stabilized AuNPs with those functionalized with this compound.
| Characterization Technique | Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Significance of Change |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak (λmax) | ~520 nm | ~525-530 nm | A red-shift indicates an increase in the local refractive index around the AuNP surface due to the PEG layer.[3][4] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | ~20-30 nm (for 20 nm core size) | ~30-50 nm (for 20 nm core size) | An increase in hydrodynamic diameter confirms the presence of the PEG layer on the nanoparticle surface.[5] |
| Zeta Potential | Surface Charge | -30 to -50 mV | -10 to -20 mV | A decrease in the magnitude of the negative charge indicates the displacement of citrate ions and the presence of the less charged PEG layer. |
Experimental Protocols
Detailed methodologies for the functionalization and characterization of gold nanoparticles are crucial for reproducible results. The following protocols provide a step-by-step guide for researchers.
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol details the ligand exchange process to replace citrate ions on the surface of pre-synthesized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm)
-
This compound (HS-(CH2)2-(O-CH2-CH2)2-O-(CH2)2-COOH)
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in DI water.
-
To the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a high molar excess of the PEG ligand.
-
Gently mix the solution and allow it to react for a minimum of 4 hours at room temperature to ensure complete ligand exchange. Some protocols suggest overnight incubation.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing excess PEG and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water or a buffer of choice, such as PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound ligands.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage and further characterization.
Protocol 2: Validation of Functionalization using UV-Vis Spectroscopy
This protocol is used to monitor the change in the surface plasmon resonance (SPR) peak of the gold nanoparticles upon functionalization.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Citrate-stabilized AuNPs (as a control)
-
This compound functionalized AuNPs
-
DI water or appropriate buffer
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range for scanning, typically from 400 nm to 700 nm for gold nanoparticles.
-
Use DI water or the buffer in which the nanoparticles are suspended as a blank to calibrate the instrument.
-
Measure the absorbance spectrum of the initial citrate-stabilized AuNP solution.
-
Record the wavelength of the maximum absorbance (λmax), which corresponds to the SPR peak.
-
Thoroughly clean the cuvette and then measure the absorbance spectrum of the purified this compound functionalized AuNPs.
-
Record the λmax of the functionalized AuNPs.
-
A red-shift (increase in wavelength) of the λmax for the functionalized AuNPs compared to the citrate-stabilized AuNPs indicates successful surface modification.
Protocol 3: Validation of Functionalization using Dynamic Light Scattering (DLS)
This protocol measures the hydrodynamic diameter of the nanoparticles to confirm the addition of the PEG layer.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or quartz cuvettes
-
Citrate-stabilized AuNPs (as a control)
-
This compound functionalized AuNPs
-
DI water or appropriate buffer
Procedure:
-
Ensure the DLS instrument is powered on and has equilibrated to the desired temperature.
-
Filter the nanoparticle solutions through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.
-
Pipette the filtered citrate-stabilized AuNP solution into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement to determine the average hydrodynamic diameter and polydispersity index (PDI).
-
Repeat the measurement with the filtered this compound functionalized AuNP solution.
-
An increase in the average hydrodynamic diameter for the functionalized nanoparticles compared to the citrate-stabilized ones confirms the presence of the PEG layer on the surface.
Protocol 4: Validation of Functionalization using Zeta Potential Measurement
This protocol assesses the change in surface charge of the nanoparticles, providing further evidence of ligand exchange.
Materials:
-
Zeta potential analyzer
-
Disposable folded capillary cells or appropriate measurement cells
-
Citrate-stabilized AuNPs (as a control)
-
This compound functionalized AuNPs
-
DI water or a low ionic strength buffer
Procedure:
-
Prepare the nanoparticle samples in DI water or a buffer with low ionic strength, as high salt concentrations can compress the electrical double layer and affect the measurement.
-
Load the citrate-stabilized AuNP sample into the measurement cell, ensuring no air bubbles are present.
-
Place the cell into the instrument and perform the zeta potential measurement.
-
Record the average zeta potential value.
-
Repeat the measurement with the this compound functionalized AuNPs.
-
A successful functionalization is indicated by a significant change in the zeta potential, typically becoming less negative as the negatively charged citrate ions are replaced by the less charged this compound molecules.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparison between the two types of nanoparticles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for functionalization and validation.
Caption: Comparison of nanoparticle properties.
References
- 1. A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG) and the effect on stability, non-specific protein adsorption and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
A Comparative Guide to the Mass Spectrometry Analysis of Thiol-PEG2-Acid Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is paramount in the development of novel therapeutics and diagnostics. Thiol-PEG2-acid is a popular linker used to connect molecules, and its incorporation requires rigorous analytical validation to ensure the identity, purity, and stability of the final product. Mass spectrometry (MS) stands as a cornerstone for the in-depth analysis of these bioconjugates, providing detailed molecular weight information and structural insights. However, a comprehensive analytical strategy often involves complementary techniques to assess different quality attributes.
This guide provides an objective comparison of mass spectrometry techniques, namely Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), with alternative analytical methods such as Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC). This comparison is supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical methods for their this compound bioconjugates.
Quantitative Performance Comparison
The selection of an analytical technique is often guided by its quantitative performance. The following tables summarize key performance metrics for mass spectrometry and alternative methods in the context of bioconjugate analysis.
Table 1: Mass Spectrometry Techniques
| Parameter | MALDI-TOF MS | ESI-MS |
| Primary Information | Molecular Weight, Heterogeneity | Molecular Weight, Structural Information |
| Mass Accuracy | High for average molecular weight | ± 0.01% for proteins |
| Resolution | Sufficient to resolve oligomers (m/Δm of ~500 for a 20 kDa PEGylated peptide)[1] | High resolution can be achieved |
| Sensitivity | High | Femtomole quantities in microliter volumes[2] |
| Limit of Detection (LOD) | Not typically used for absolute quantification | High pg/mL range for signature peptides[3] |
| Limit of Quantitation (LOQ) | Not typically used for absolute quantification | 1-10 ng/mL range for signature peptides in plasma[3] |
| Key Advantages | Tolerant to complex mixtures, provides rapid analysis of average molecular weight and distribution.[4] | Amenable to coupling with liquid chromatography (LC) for complex mixture analysis, provides structural information through fragmentation. |
| Key Limitations | Can be less accurate for quantification compared to other methods. | Can be suppressed by salts and other matrix components, complex spectra for heterogeneous samples. |
Table 2: Alternative Analytical Techniques
| Parameter | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Information | Purity (Aggregates, Fragments) | Purity, Drug-to-Antibody Ratio (DAR) Distribution |
| Resolution | Baseline resolution of monomer, dimer, and higher-order aggregates. | Separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8). |
| Purity Assessment | Can quantify monomer purity (e.g., >99%) and aggregate levels. | Provides relative quantification of different DAR species. |
| Limit of Detection (LOD) | 3.125 µg/mL for PEG GCSF. | Dependent on detector and analyte. |
| Limit of Quantitation (LOQ) | 12.5 µg/mL for PEG GCSF. | Dependent on detector and analyte. |
| Key Advantages | Robust method for quantifying aggregates and fragments under native conditions. | Orthogonal to SEC, separates based on hydrophobicity, ideal for DAR analysis of cysteine-linked conjugates. |
| Key Limitations | Limited resolution for species of similar size, potential for non-specific interactions. | Can be sensitive to salt concentration and mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the key analytical techniques discussed.
Mass Spectrometry Protocols
1. MALDI-TOF Mass Spectrometry for Average Molecular Weight Determination
This protocol is suitable for determining the average degree of PEGylation of a model protein conjugated with this compound.
-
Sample Preparation:
-
Prepare the bioconjugate sample at a concentration of 1-10 pmol/µL in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid).
-
Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be utilized.
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Add 1 µL of the sample solution to the matrix spot and allow it to co-crystallize at room temperature.
-
-
MS Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight analytes.
-
Acquire spectra over an appropriate m/z range to encompass the unconjugated protein and the various PEGylated species.
-
The average molecular weight and the distribution of PEGylated species can be determined from the resulting spectrum. The number of attached PEG molecules can be calculated from the mass shift relative to the unconjugated protein.
-
2. LC-ESI-MS for Intact Mass Analysis and Purity Assessment
This protocol describes the analysis of an intact this compound bioconjugate using liquid chromatography coupled to an electrospray ionization mass spectrometer.
-
Sample Preparation:
-
Prepare the bioconjugate sample at a concentration of 0.1-1 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).
-
-
LC-MS System:
-
LC System: An HPLC or UPLC system.
-
Column: A reversed-phase column suitable for large molecules (e.g., C4, 300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the bioconjugate (e.g., 20-80% B over 15 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
MS Analysis:
-
Acquire data in positive ion mode over an m/z range that covers the expected charge states of the bioconjugate.
-
The raw data, which consists of a series of multiply charged ions, is then deconvoluted to obtain the zero-charge mass spectrum, revealing the molecular weights of the different species in the sample.
-
Alternative Technique Protocols
3. Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
This protocol is designed to assess the purity of a this compound bioconjugate by separating aggregates and fragments from the monomeric form.
-
HPLC System:
-
LC System: An HPLC or UPLC system with a UV detector.
-
Column: A size exclusion column with a pore size appropriate for the molecular weight of the bioconjugate (e.g., 150 Å or 300 Å).
-
Mobile Phase: A phosphate-based buffer, typically at physiological pH (e.g., 150 mM Sodium Phosphate, pH 7.0).
-
Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Analysis:
-
Inject an appropriate volume of the sample (e.g., 20 µL of a 1-2 mg/mL solution).
-
Monitor the chromatogram for peaks corresponding to aggregates (eluting earlier), the monomer, and fragments (eluting later).
-
The relative percentage of each species can be calculated from the peak areas.
-
4. Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
This protocol is suitable for determining the drug-to-antibody ratio (DAR) of a this compound conjugated to an antibody.
-
HPLC System:
-
LC System: An HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl or Polyamide chemistry).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A decreasing salt gradient (e.g., 0-100% B over 20 minutes) to elute species with increasing hydrophobicity.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Analysis:
-
Inject the sample prepared in a high-salt buffer to ensure binding to the column.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species eluting later.
-
The weighted average DAR can be calculated from the relative peak areas of the different species.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear visual representation of the analytical processes.
Caption: Mass Spectrometry workflow for this compound bioconjugate analysis.
Caption: General HPLC workflow for SEC and HIC analysis of bioconjugates.
By leveraging the strengths of both high-resolution mass spectrometry and complementary chromatographic techniques, researchers can achieve a comprehensive understanding of their this compound bioconjugates, ensuring the development of safe and effective products.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Analyzing Thiol-PEG2-Acid Conjugation Reactions: HPLC and Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for monitoring Thiol-PEG2-acid conjugation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate an informed choice of methodology for characterizing these critical bioconjugates.
The covalent attachment of polyethylene glycol (PEG) chains to molecules, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides, proteins, and other biomolecules. This compound is a heterobifunctional linker that offers versatile conjugation strategies. Its thiol group can react with moieties like maleimides, while its carboxylic acid group can be activated to form stable amide bonds with primary amines.[1] Accurate monitoring of these conjugation reactions is crucial to ensure the quality, efficacy, and safety of the final product. HPLC is a cornerstone technique for this purpose, offering robust separation and quantification of reactants and products.[2]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Capillary Electrophoresis (CE) offer complementary information. The choice of analytical method depends on the specific requirements of the analysis, such as the need for molecular weight confirmation, separation of closely related species, or high-throughput screening.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC, MALDI-TOF MS, and Capillary Electrophoresis in the context of this compound conjugation analysis.
| Feature | HPLC (UV Detection) | MALDI-TOF MS | Capillary Electrophoresis (CE) |
| Primary Measurement | Retention Time & Peak Area (Quantitative) | Mass-to-Charge Ratio (Molecular Weight) | Migration Time & Peak Area (Quantitative) |
| Accuracy | High for quantification with proper calibration | High for average molecular weight determination.[3] | High for separation of charged species |
| Precision (RSD) | Typically <2% | Can have higher variability for quantification | Excellent for migration times, variable for peak areas |
| Sensitivity | Moderate to High (ng range) | High (fmol to amol range) | High (pg to fg range), but limited by injection volume[4] |
| Resolution | Good to Excellent | Good for resolving PEG oligomers | Excellent for resolving species with different charge-to-size ratios |
| Throughput | Moderate | High | High |
| Information Provided | Purity, quantity of reactants and products | Molecular weight of conjugate, degree of PEGylation | Purity, separation of isomers and charged variants |
| Instrumentation Cost | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for analyzing this compound conjugation reactions are provided below. The example focuses on the conjugation of this compound to a cysteine-containing peptide via maleimide chemistry and analysis by RP-HPLC, with comparative analysis by SEC-HPLC and MALDI-TOF MS.
This compound Conjugation to a Cysteine-Containing Peptide
This protocol outlines the conjugation of a maleimide-activated peptide with this compound.
Materials:
-
Cysteine-containing peptide with a maleimide group
-
This compound
-
Phosphate buffer (100 mM, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the maleimide-activated peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide dimers, add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Dissolve the this compound in the phosphate buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them using RP-HPLC.
Analytical Methods
1. Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will cause the conjugated peptide to elute earlier than the more hydrophobic unconjugated peptide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25-30 °C
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: The percentage of conjugation can be calculated by integrating the peak areas of the conjugated and unconjugated species.
2. Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius (size). The PEGylated conjugate will be larger than the unconjugated peptide and will therefore elute earlier.
-
Column: SEC column with an appropriate molecular weight range (e.g., for peptides and small proteins).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: The chromatogram will show distinct peaks for the conjugate, unconjugated peptide, and any aggregates.
3. MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides a direct measurement of the molecular weight of the reaction components, confirming the successful conjugation and determining the degree of PEGylation.
-
Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid are commonly used for peptides and proteins.
-
Sample Preparation: Mix the reaction aliquot with the matrix solution on the MALDI target plate and allow it to dry.
-
Instrumentation: Operate the mass spectrometer in linear or reflector mode, depending on the required mass accuracy.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the unconjugated peptide and a new peak or a distribution of peaks at a higher mass corresponding to the PEGylated conjugate. The mass difference will confirm the addition of the this compound linker.
Visualizing the Workflow and Reaction
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Chemical pathway of this compound conjugation.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The analysis of this compound conjugation reactions requires robust and reliable analytical methods. HPLC, particularly RP-HPLC and SEC, stands out as a versatile and quantitative technique for monitoring reaction progress and assessing the purity of the final conjugate. For comprehensive characterization, coupling HPLC with mass spectrometry or employing complementary techniques like MALDI-TOF MS and Capillary Electrophoresis is highly recommended. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately characterize their this compound conjugates, ensuring the quality and consistency of these important biomolecules.
References
A Researcher's Guide to Analyzing Thiol-PEG2-acid Coated Nanoparticles: DLS vs. TEM
For researchers and drug development professionals, accurate characterization of nanoparticles is paramount to ensuring their efficacy and safety. When nanoparticles are functionalized with coatings like Thiol-PEG2-acid, understanding their size, shape, and aggregation state becomes critical. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two of the most powerful and commonly employed techniques for this purpose. This guide provides an objective comparison of their capabilities in analyzing this compound coated nanoparticles, supported by experimental data and detailed protocols.
DLS vs. TEM: A Head-to-Head Comparison
The fundamental difference between DLS and TEM lies in what they measure. DLS determines the hydrodynamic diameter of nanoparticles as they move in a suspension, which includes the nanoparticle core, the polymer coating (this compound), and a layer of solvent associated with the particle's surface.[1][2][3][4] In contrast, TEM provides a direct visualization of the nanoparticles, allowing for the measurement of the core diameter of the electron-dense core material.[5] This distinction is crucial when analyzing coated nanoparticles, as the hydrodynamic diameter measured by DLS is expected to be significantly larger than the core diameter observed with TEM.
The presence of the this compound coating contributes to this difference in several ways. The thiol group ensures a strong attachment of the PEG linker to the nanoparticle surface, while the hydrophilic PEG chain extends into the surrounding medium, increasing the particle's effective size in solution. The terminal carboxylic acid group can also influence the hydrodynamic diameter, particularly in response to changes in the pH of the suspension.
Here is a summary of the key differences and typical data obtained from DLS and TEM analysis of Thiol-PEG-COOH functionalized gold nanoparticles:
| Feature | Dynamic Light Scattering (DLS) | Transmission Electron Microscopy (TEM) |
| Principle | Measures fluctuations in scattered light due to Brownian motion to determine hydrodynamic diameter. | Transmits a beam of electrons through a thin sample to create a high-resolution image. |
| Measured Parameter | Hydrodynamic Diameter (Core + Coating + Solvent Layer) | Core Diameter |
| Sample State | Suspension in a liquid medium. | Dried on a solid substrate (TEM grid). |
| Information Provided | Size distribution (intensity-weighted), Polydispersity Index (PDI), Zeta Potential. | Morphology, core size distribution (number-weighted), visualization of coating (with appropriate staining). |
| Typical Size Data | 35.4 ± 0.3 nm (Z-average diameter) | 14.3 ± 0.9 nm (Core diameter) |
| Polydispersity | PDI: < 0.2 indicates a monodisperse sample. | Visual assessment of size and shape uniformity from images. |
| Advantages | Fast, non-invasive, provides information on colloidal stability. | Direct visualization, provides morphological information, high resolution. |
| Limitations | Sensitive to large particles and aggregates, assumes spherical shape. | Requires sample drying which can introduce artifacts, complex sample preparation. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of this compound coated nanoparticles using DLS and TEM.
Dynamic Light Scattering (DLS) Protocol
-
Sample Preparation:
-
Disperse the this compound coated nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of approximately 0.1 to 1.0 mg/mL. The choice of buffer and its pH is critical due to the terminal carboxylic acid group of the PEG chain, which can influence the surface charge and hydrodynamic size. It is recommended to perform measurements at a physiologically relevant pH (e.g., 7.4).
-
To ensure a homogenous dispersion and break up any loose aggregates, sonicate the sample for 5-10 minutes in a bath sonicator.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust particles or large aggregates that could interfere with the measurement.
-
-
Instrument Setup and Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Rinse a clean cuvette with the filtered sample solution before filling it with the sample.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes before starting the measurement.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
-
Transmission Electron Microscopy (TEM) Protocol
-
Grid Preparation:
-
Use carbon-coated copper TEM grids (200-400 mesh).
-
To enhance the hydrophilicity of the carbon surface and improve sample adhesion, it is recommended to glow-discharge the grids immediately before use.
-
-
Sample Application:
-
Dilute the this compound coated nanoparticle suspension in deionized water to a concentration of approximately 0.1 mg/mL. Sonication can be used to ensure good dispersion.
-
Apply a small droplet (5-10 µL) of the diluted nanoparticle suspension onto the carbon-coated side of the TEM grid.
-
Allow the nanoparticles to adsorb to the grid surface for 1-2 minutes.
-
-
Negative Staining (for visualizing the PEG shell):
-
Gently blot the excess nanoparticle suspension from the grid using the edge of a piece of filter paper.
-
Immediately place the grid (sample side down) onto a droplet of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds. Note that uranyl acetate is acidic and may not be suitable for all samples.
-
Carefully blot away the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air-dry completely before inserting it into the TEM.
-
Acquire images at various magnifications to assess the overall distribution and individual particle morphology.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the core diameter of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows for DLS and TEM analysis.
References
- 1. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 2. Well-Characterized Polyethyleneimine-/Carboxylated-Polyethylene-Glycol-Functionalized Gold Nanoparticles as Prospective Nanoscale Control Materials for In Vitro Cell Viability Assays: Particle Characterization and Toxicity Tests in Eight Mammalian Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. delongamerica.com [delongamerica.com]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
A Head-to-Head Comparison of Thiol-PEG2-acid and SMCC Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and toxicity. The choice between different linker technologies is a pivotal decision in the development of novel ADCs. This guide provides an objective comparison of two commonly employed linkers: the hydrophilic, flexible Thiol-PEG2-acid linker and the more rigid, non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This comparison is supported by a summary of available experimental data, detailed experimental protocols, and visualizations of key concepts to aid researchers in making informed decisions for their ADC programs.
Structural and Functional Overview
This compound and SMCC linkers differ significantly in their chemical structure, which in turn dictates their physicochemical properties and mechanism of action within an ADC.
This compound is a hetero-bifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, connected by a short polyethylene glycol (PEG) spacer. The thiol group readily reacts with maleimide moieties on a payload, while the carboxylic acid can be activated to form a stable amide bond with lysine residues on the antibody. The PEG spacer imparts hydrophilicity to the ADC, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[1]
SMCC is a classic non-cleavable linker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like lysine residues) on the antibody, and the maleimide group reacts with thiol groups on the cytotoxic payload, forming a stable thioether bond.[] The release of the payload from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]
Quantitative Data Summary
Direct head-to-head comparative studies with identical antibodies and payloads for this compound and SMCC linkers are limited in publicly available literature. The following table summarizes representative data from different studies to provide a comparative perspective on their performance. It is important to note that these values can be influenced by the specific antibody, payload, and experimental conditions.
| Performance Metric | Thiol-Reactive Linker (Maleamic Methyl Ester) ADC | SMCC Linker ADC | Key Observations |
| Plasma Stability | ~3.8% payload loss after 14 days in albumin solution[4] | Generally high stability, with some studies showing <1% payload loss over 7 days in human plasma | Both linkers can form stable ADCs. The stability of the thiol-maleimide linkage in SMCC can be susceptible to retro-Michael reaction, leading to premature drug release, though this is often minimal in human plasma. The maleamic methyl ester-based linker, a derivative for thiol conjugation, demonstrates high stability. |
| In Vitro Cytotoxicity (IC50) | Potent activity in HER2+ cell lines (e.g., SK-BR-3, BT-474) | Potent activity in relevant antigen-positive cell lines (e.g., low pM for PBD payloads) | Both linkers can be used to construct highly potent ADCs. The ultimate cytotoxicity is primarily determined by the payload and its successful intracellular delivery. |
| In Vivo Efficacy | Complete tumor regression at 2.5 mg/kg in a xenograft model | Significant tumor growth inhibition in various xenograft models | ADCs constructed with both types of linkers have demonstrated significant anti-tumor activity in preclinical models. |
| Safety/Tolerability | Maximum Tolerated Dose (MTD) increased by 40 mg/kg compared to traditional maleimide ADC | Generally well-tolerated in preclinical studies, with toxicity profiles largely dependent on the payload | The improved stability and hydrophilicity of PEGylated thiol linkers may contribute to an improved safety profile. |
| Immunogenicity | PEGylation is known to reduce the immunogenicity of therapeutic proteins | The linker and payload can contribute to the immunogenicity of the ADC | While clinical data is limited, the inherent properties of PEG suggest a potentially lower immunogenic risk for this compound linkers compared to the more hydrophobic SMCC. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.
ADC Conjugation Workflow
The conjugation of a cytotoxic payload to an antibody using either this compound or SMCC linkers involves a series of well-defined steps.
Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from plasma components using affinity chromatography (e.g., Protein A beads).
-
Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.
-
Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.
-
Calculate the percentage of payload release over time to determine the plasma half-life of the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.
Signaling Pathways and Mechanism of Action
The ultimate efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload.
References
The Double-Edged Sword of Discretion: A Comparative Guide to Short PEG Linkers like Thiol-PEG2-acid in Bioconjugation
In the intricate world of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of success. Among the diverse array of available linkers, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of bioconjugates. While long PEG chains have been traditionally used to enhance solubility and extend circulation half-life, a growing body of evidence highlights the distinct advantages of short PEG linkers, such as Thiol-PEG2-acid. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their pursuit of more effective and safer targeted therapies.
The Merits of Brevity: Advantages of Short PEG Linkers
Short PEG linkers, exemplified by this compound, offer a unique set of properties that can be highly advantageous in specific bioconjugation applications.[1] These linkers are heterobifunctional, featuring a thiol group reactive towards maleimides and other thiol-reactive moieties, and a carboxylic acid for conjugation to amines.[2] The short, discrete PEG chain (in this case, two ethylene glycol units) imparts several key benefits.
One of the primary advantages of shorter PEG linkers is their potential to enhance the stability of the resulting ADC.[3] While longer PEG chains are excellent at solubilizing hydrophobic payloads, they can sometimes lead to increased aggregation of the final conjugate.[3] In contrast, a shorter PEG spacer, like the one in this compound, can effectively mitigate aggregation without the added steric hindrance of a long polymer chain.[3] This can lead to more homogenous and stable ADC preparations.
Furthermore, the length of the PEG linker can influence the in vitro potency of an ADC. While longer linkers can sometimes decrease the cytotoxic effect of the payload, shorter linkers may facilitate more efficient drug release and action within the target cell. However, this is a trade-off, as longer linkers generally improve the pharmacokinetic profile of the ADC.
A Tale of Two Chains: Short vs. Long PEG Linkers in Performance
The decision to employ a short or long PEG linker is a nuanced one, involving a careful balance of competing factors. The optimal choice is often specific to the antibody, the payload, and the therapeutic goal.
Quantitative Data Comparison
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability
| PEG Linker Length | Typical DAR Achieved | Aggregation (%) | Key Observations |
| Short (e.g., PEG2, PEG4) | 3.5 - 4.0 | < 5% | Shorter linkers can lead to more efficient conjugation and lower aggregation, especially with less hydrophobic payloads. |
| Medium (e.g., PEG8) | 2.4 - 3.9 | Variable | Often represents a balance between solubility and stability. A PEG8 linker has been identified as a critical threshold for minimizing plasma clearance. |
| Long (e.g., PEG12, PEG24) | 2.7 - 3.0 | Can be higher | Longer linkers can sometimes lead to increased aggregation, but are effective at solubilizing highly hydrophobic payloads. |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| PEG Linker Length | ADC Construct (Example) | Cell Line | IC50 (nM) | General Trend |
| Short (e.g., PEG2) | anti-HER2-MMAE | SK-BR-3 | Lower | Shorter linkers can sometimes result in higher in vitro potency. |
| Long (e.g., PEG12) | anti-HER2-MMAE | SK-BR-3 | Higher | Longer linkers may slightly decrease in vitro cytotoxicity. |
Table 3: Effect of PEG Linker Length on Pharmacokinetic (PK) Parameters
| PEG Linker Length | Clearance Rate (Relative) | Half-life (Relative) | General Trend |
| Short (e.g., < PEG8) | Higher | Shorter | ADCs with linkers shorter than PEG8 tend to have more rapid clearance. |
| Long (e.g., ≥ PEG8) | Lower | Longer | Longer PEG chains generally improve the pharmacokinetic profile, leading to extended circulation time. |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Conjugation of Thiol-PEG-acid Linker to an Antibody
This protocol describes the conjugation of a pre-formed drug-linker construct (Payload-CO-PEGn-SH) to a monoclonal antibody via maleimide chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Thiol-PEGn-acid linker pre-conjugated to the payload.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-Exclusion Chromatography (SEC).
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add the Thiol-PEGn-acid-payload construct to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of the linker-payload).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other reagents using an SEC column equilibrated with a suitable formulation buffer.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
A. UV/Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
B. Hydrophobic Interaction Chromatography (HIC):
-
Inject the purified ADC onto an HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with higher drug loading.
-
Calculate the average DAR by integrating the peak areas and applying a weighted average formula.
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC).
-
Antigen-negative control cell line.
-
Cell culture medium and supplements.
-
ADC and unconjugated antibody controls.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Protocol 4: Pharmacokinetic (PK) Study in Rodents
Procedure:
-
Animal Model:
-
Use healthy mice or rats for the study.
-
-
Administration:
-
Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
-
Sample Processing:
-
Isolate plasma from the blood samples.
-
-
Quantification:
-
Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
-
Data Analysis:
-
Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
-
Conclusion
The selection of a PEG linker is a critical step in the design of antibody-drug conjugates, with the length of the PEG chain playing a pivotal role in the final properties of the therapeutic. Short PEG linkers, such as this compound, offer distinct advantages in terms of ADC stability and potentially higher in vitro potency. However, these benefits must be weighed against the generally superior pharmacokinetic profiles conferred by longer PEG linkers.
The optimal PEG linker length is not universal but is instead dependent on the specific characteristics of the antibody, the hydrophobicity of the payload, and the desired therapeutic outcome. A systematic evaluation of a series of ADCs with varying PEG linker lengths, using the experimental protocols outlined in this guide, is the most effective approach to identifying the ideal linker for a given application. By carefully considering the trade-offs between stability, potency, and pharmacokinetics, researchers can rationally design the next generation of safer and more effective antibody-drug conjugates.
References
A Comparative Guide to Bioconjugation: Alternatives to Thiol-PEG2-acid Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. While Thiol-PEG2-acid is a valuable tool, a range of alternative crosslinkers offers distinct advantages in terms of reaction kinetics, stability, and specificity. This guide provides an objective comparison of this compound with popular alternatives, including those based on maleimide chemistry and bioorthogonal "click chemistry" reactions such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA).
Data Presentation: A Head-to-Head Comparison of Crosslinkers
The following table summarizes the key performance characteristics of various crosslinker types. It is important to note that direct head-to-head comparisons across all linkers under identical experimental conditions are not always available in published literature. The data presented here is a synthesis of findings from various sources to provide a comparative overview.
| Crosslinker Type | Reactive Groups | Reaction Mechanism | Reaction Speed | Linkage Stability | Key Advantages | Key Disadvantages |
| Thiol-PEG-acid | Thiol (-SH) and Carboxylic Acid (-COOH) | Thiol-disulfide exchange or Michael addition & Amide bond formation | Moderate | Reversible disulfide or stable thioether | Versatile for targeting cysteines and lysines | Disulfide linkage is reversible in reducing environments |
| Maleimide-PEG-acid | Maleimide and Carboxylic Acid (-COOH) | Michael addition & Amide bond formation | Fast | Moderately stable; susceptible to retro-Michael reaction and hydrolysis[1][2] | High specificity for thiols at pH 6.5-7.5[3] | Thioether bond can undergo thiol exchange, leading to payload loss[4][5] |
| DBCO-PEG-acid | Dibenzocyclooctyne (DBCO) and Carboxylic Acid (-COOH) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Fast | Highly Stable Triazole | Bioorthogonal, no catalyst needed, high efficiency | Can be slower than IEDDA reactions |
| Methyltetrazine-PEG-acid | Methyltetrazine (Tz) and Carboxylic Acid (-COOH) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Very Fast | Highly Stable Dihydropyridazine | Extremely fast kinetics, bioorthogonal, highly selective | Tetrazine can have stability issues under certain conditions |
| TCO-PEG-acid | Trans-cyclooctene (TCO) and Carboxylic Acid (-COOH) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Very Fast | Highly Stable Dihydropyridazine | Exceptionally fast kinetics, bioorthogonal | TCO can be prone to isomerization to the less reactive cis-isomer |
Experimental Protocols
Detailed methodologies for the key experiments involving these crosslinkers are provided below.
Protocol 1: Protein Conjugation with Maleimide-PEG-acid
This protocol describes the conjugation of a Maleimide-PEG-acid linker to a protein with available thiol groups (e.g., from cysteine residues).
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG-acid
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C. Remove excess TCEP using a desalting column, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.
-
Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG-acid in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the Maleimide-PEG-acid solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
Protocol 2: Two-Step Protein Conjugation with DBCO-PEG-acid (SPAAC)
This protocol outlines the conjugation of a DBCO-PEG-acid to a protein's primary amines, followed by a SPAAC reaction with an azide-containing molecule.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG-acid
-
EDC and NHS (or Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-containing molecule
-
Desalting column
Procedure: Step 1: DBCO-PEG-acid Conjugation to Protein
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of DBCO-PEG-acid in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS).
-
Activation of Carboxylic Acid: In a microcentrifuge tube, mix DBCO-PEG-acid with a 1.5 to 2-fold molar excess of both EDC and NHS in an appropriate reaction buffer. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation to Protein: Add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume unreacted NHS esters.
-
Purification: Purify the DBCO-labeled protein using a desalting column.
Step 2: SPAAC Reaction
-
Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5 to 3-fold molar excess of one reactant is often used.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
Final Purification: If necessary, purify the final conjugate to remove excess azide-containing molecules.
Protocol 3: Two-Step Protein Conjugation with Methyltetrazine-PEG-acid (IEDDA)
This protocol details the conjugation of a Methyltetrazine-PEG-acid to a protein's primary amines, followed by an IEDDA reaction with a TCO-containing molecule.
Materials:
-
Antibody solution (2-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Me-Tz-PEG4-COOH
-
EDC and NHS
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 50 mM Glycine)
-
TCO-containing molecule
-
Desalting column
Procedure: Step 1: Methyltetrazine-PEG-acid Conjugation to Protein
-
Reagent Preparation: Prepare a 10 mM stock solution of Me-Tz-PEG4-COOH in anhydrous DMSO. Prepare fresh 100 mM stock solutions of EDC and NHS.
-
Activation and Conjugation: In a microcentrifuge tube, combine the Me-Tz-PEG4-COOH stock solution with EDC and NHS stock solutions (a 1:5:10 molar ratio of Me-Tz-PEG4-COOH:EDC:NHS is a possible starting point). Incubate for 15-30 minutes at room temperature. Add this activation mixture to the antibody solution (a 10-20 fold molar excess of linker to antibody is a common starting point).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching and Purification: Quench the reaction with the quenching buffer. Purify the tetrazine-modified antibody using a desalting column.
Step 2: IEDDA Reaction
-
Reaction Setup: Add the TCO-containing molecule to the purified tetrazine-modified antibody. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Final Purification: Purify the final conjugate using a suitable method like size exclusion chromatography.
Visualizations
Chemical Reaction Mechanisms
Caption: Reaction mechanisms of common bioconjugation chemistries.
General Bioconjugation Workflow
Caption: A typical experimental workflow for bioconjugation.
Antibody-Drug Conjugate (ADC) Internalization Pathway
Caption: Pathway of ADC binding, internalization, and payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Assessing Labeling with Thiol-PEG2-acid
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique for creating advanced therapeutics and research tools. Thiol-PEG2-acid is a bifunctional linker that leverages the specific reactivity of a thiol group for attachment to biomolecules (e.g., via maleimide chemistry) and a carboxylic acid for further conjugation. This guide provides an objective comparison of labeling strategies using thiol-reactive linkers like those derived from this compound, with a key alternative, and presents supporting experimental data and protocols.
Performance Comparison: Thiol-Reactive vs. Thiol-Stable Chemistries
The most common application of a thiol-terminated linker like this compound is its reaction with a maleimide-functionalized biomolecule. This Michael addition reaction is highly efficient and specific for cysteine residues under physiological conditions. However, a primary drawback of the resulting thiosuccinimide linkage is its potential instability, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream. This can lead to premature cleavage of the conjugate in vivo.
More stable alternatives to the traditional maleimide-thiol conjugation have been developed, such as those utilizing mono-sulfone or phenyloxadiazole sulfone chemistry. These reagents also react with thiols but form more robust, irreversible linkages.
Quantitative Data Summary
The following tables summarize key performance data comparing traditional maleimide-PEG linkers with more stable mono-sulfone-PEG alternatives. This data provides a quantitative basis for selecting the appropriate linker based on the desired stability of the final bioconjugate.
Table 1: Comparison of Conjugation Efficiency and Stability
| Linker Type | Target Biomolecule | Conjugation Efficiency | % Intact Conjugate (in 1 mM Glutathione, 7 days) | Reference |
| Maleimide-PEG | Engineered Hemoglobin (αAla19Cys) | >80% | < 70% | [1][2] |
| Mono-sulfone-PEG | Engineered Hemoglobin (αAla19Cys) | >80% | >90% | [1][2] |
Table 2: Stability of Antibody Conjugates in Human Plasma
| Linker Type | Conjugation Site on Antibody | % Intact Conjugate (in human plasma, 37°C) | Reference |
| Maleimide | THIOMAB (LC-V205C) | ~80% after 72 hours | [3] |
| Phenyloxadiazole Sulfone | THIOMAB (LC-V205C) | ~90% after 1 month | |
| Maleimide | THIOMAB (Fc-S396C) | ~20% after 72 hours | |
| Phenyloxadiazole Sulfone | THIOMAB (Fc-S396C) | Not explicitly stated, but noted for improved stability over maleimide |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable assessment of labeling. Below are key protocols for protein labeling with a thiol-reactive maleimide linker (representative of the chemistry used with this compound), assessing the degree of labeling, and evaluating the stability of the resulting conjugate.
Protocol 1: Labeling of a Cysteine-Containing Peptide with a Maleimide-PEG Reagent
This protocol describes the conjugation of a maleimide-functionalized PEG to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Maleimide-PEG reagent
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
DMSO or DMF for dissolving the maleimide-PEG reagent
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Optional): If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Maleimide-PEG Preparation: Dissolve the maleimide-PEG reagent in a minimal amount of DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the maleimide-PEG stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent over the peptide.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate from excess, unreacted maleimide-PEG and other reaction components using a suitable chromatography method, such as size-exclusion chromatography.
Protocol 2: Determination of the Degree of Labeling by UV-Vis Spectroscopy
This method is applicable when the PEG linker is attached to a chromophore (e.g., a fluorescent dye).
Materials:
-
Purified protein-PEG conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectra Acquisition: Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the chromophore.
-
Correction for Chromophore Absorbance at 280 nm: Calculate the corrected protein absorbance (A_prot) using the following formula: A_prot = A_280 - (A_max * CF) where CF is the correction factor (A_280 / A_max) for the free chromophore.
-
Calculate Protein Concentration: Protein Concentration (M) = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
Calculate Chromophore Concentration: Chromophore Concentration (M) = A_max / ε_max where ε_max is the molar extinction coefficient of the chromophore at its λ_max.
-
Calculate Degree of Labeling (DOL): DOL = Chromophore Concentration / Protein Concentration
Protocol 3: In Vitro Plasma Stability Assay by LC-MS
This protocol assesses the stability of the bioconjugate in a biologically relevant matrix.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Affinity Capture: Add the plasma aliquot to the affinity capture resin to isolate the bioconjugate.
-
Wash and Elute: Wash the resin to remove non-specifically bound proteins, and then elute the bioconjugate.
-
Sample Preparation for LC-MS: The eluted bioconjugate may be analyzed intact or after reduction with DTT to separate heavy and light chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the percentage of intact conjugate remaining at each time point.
Mandatory Visualizations
The following diagrams illustrate common workflows and signaling pathways relevant to the application of bioconjugates formed using linkers like this compound.
Caption: Experimental workflow for bioconjugation and assessment.
Caption: PROTAC-mediated protein degradation pathway.
Caption: EGFR-targeted ADC internalization and mechanism of action.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiol-PEG2-acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Thiol-PEG2-acid, a frequently used PEG-based PROTAC linker.
Physicochemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C7H14O4S | [1][2] |
| Molecular Weight | 194.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid powder | [1][3] |
| Purity | >90% to 96% | |
| Density | 1.173 ± 0.06 g/cm³ | |
| Solubility | Soluble in DMSO | |
| Storage (Pure Form) | -20°C for long term (months to years) | |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) |
Health and Safety Hazards
This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Always consult the safety data sheet (SDS) for the most detailed and up-to-date hazard information.
Proper Disposal Procedures
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is crucial to treat this chemical as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated solids in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.
-
Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS office.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
Handling and Safety Precautions
Adherence to proper handling procedures is critical to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the pure compound or concentrated solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Recommendations:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
-
For weighing and dispensing, which can be difficult due to the substance's form, consider preparing a stock solution in a suitable solvent like DMSO or DMF.
The following diagram illustrates the relationship between handling procedures and safety measures.
Caption: Key safety measures for handling this compound.
References
Personal protective equipment for handling Thiol-PEG2-acid
Essential Safety and Handling Guide for Thiol-PEG2-acid
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound in the provided search results, this document synthesizes data from supplier information and SDSs of analogous thiol-containing and PEGylated compounds to establish a robust safety protocol. A thorough risk assessment should be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Thiol compounds are known for their strong, unpleasant odors and potential as skin and eye irritants.[1][2] Inhalation of vapors may also cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Chemical splash goggles or face shield.[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Use in a certified chemical fume hood. |
| Chemical Reactions | Chemical splash goggles and face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Flame-retardant laboratory coat. | Operations must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with appropriate cartridges for organic vapors. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Work in a well-ventilated area or chemical fume hood. |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C7H14O4S |
| Molecular Weight | 194.3 |
| Purity | >90% to 96.0% |
| Appearance | White to off-white solid |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Can also be stored at -80°C for up to 6 months. |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.
-
Ventilation: Confirm that the certified chemical fume hood is functioning correctly before starting any work.
-
Waste Containers: Prepare designated, labeled hazardous waste containers for both liquid and solid thiol-containing waste.
Handling Procedures
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the chemical.
-
Containment: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure. Use a secondary containment tray to manage potential spills.
-
Dispensing: Use non-sparking tools for transferring the solid. Dispense the smallest quantity necessary for the experiment. Avoid creating dust.
-
General Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Keep the container tightly sealed when not in use. Wash hands thoroughly after handling.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate decontamination solution (e.g., a bleach solution can be used for thiols).
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated solid waste.
Disposal Plan
-
Waste Segregation: Collect all waste containing this compound, including unused product and reaction residues, in a designated, labeled, and sealed container. The label must clearly indicate that the container holds thiol-containing waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag before being disposed of in a designated solid hazardous waste container.
-
Environmental Protection: Do not empty chemical waste into drains or release it into the environment.
-
Final Disposal: Dispose of all chemical waste through a licensed waste disposal contractor, following all local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
